molecular formula C5H12N4O B1210422 Tiformin CAS No. 4210-97-3

Tiformin

Katalognummer: B1210422
CAS-Nummer: 4210-97-3
Molekulargewicht: 144.18 g/mol
InChI-Schlüssel: YHVFECVVGNXFKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-guanidinobutanamide is a butanamide having a guanidino group at the 4-position. It is a member of guanidines and a member of butanamides. It is a conjugate base of a 4-guanidiniumylbutanamide(1+).
4-guanidinobutanamide is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(diaminomethylideneamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVFECVVGNXFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194948
Record name Tiformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4210-97-3
Record name 4-Guanidinobutyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4210-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiformin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIFORMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN0LJN8CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Past: A Technical Guide to the Discovery of Metformin

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial research indicates that "Tiformin" may be a typographical error for "Metformin," the widely recognized first-line therapeutic for type 2 diabetes. This guide will proceed with an in-depth exploration of the historical and scientific context surrounding the discovery of Metformin.

Metformin's journey from a medieval herbal remedy to a cornerstone of modern diabetes management is a multi-decade saga of scientific inquiry. This technical guide delves into the pivotal moments, key experimental findings, and evolving understanding of its mechanism of action that defined its discovery and development.

From Folk Medicine to Pharmaceutical Innovation

The story of metformin begins with Galega officinalis, commonly known as goat's rue or French lilac.[1] In medieval Europe, this plant was used in folk medicine to alleviate symptoms now associated with diabetes, such as frequent urination.[1] The therapeutic potential of Galega officinalis eventually captured the attention of the scientific community, leading to the isolation of its active compounds.

In the early 20th century, scientists identified galegine, a guanidine derivative from Galega officinalis, as the substance responsible for its glucose-lowering effects.[2][3] However, galegine itself proved to be too toxic for clinical use.[3] This prompted further research into synthetic derivatives, leading to the synthesis of metformin (dimethylbiguanide) and other biguanides like phenformin.[3] The first evidence of metformin's hypoglycemic activity in animal models was reported by Slotta and Tschesche in 1929.[4]

Despite these early discoveries, the clinical development of metformin was largely overshadowed by the advent of insulin therapy in the 1920s.[1] It wasn't until the 1950s that metformin, under the trade name Glucophage ("glucose eater"), began to gain traction, particularly after the French physician Jean Sterne reported its clinical use in 1957.[1][4]

Early Clinical Investigations and Quantitative Outcomes

Early clinical studies focused on establishing the efficacy and safety of metformin in patients with type 2 diabetes. These trials were crucial in differentiating it from other biguanides, such as phenformin, which was later withdrawn from the market in many countries due to a higher risk of lactic acidosis.[1][4]

Study FocusKey Quantitative FindingsReference
Glycemic ControlMetformin demonstrated a significant reduction in blood glucose levels, both in the fasting state and postprandially.[2][2]
Weight ManagementUnlike insulin and sulfonylureas, metformin treatment was not associated with weight gain and in some cases, led to modest weight reduction.[2][2]
Hypoglycemia RiskThe risk of hypoglycemia with metformin monotherapy was found to be significantly lower compared to other available antidiabetic agents.[2][2]

Elucidating the Mechanism of Action: A Complex Picture

The precise molecular mechanism of metformin's action has been a subject of intensive research for decades and is now understood to be multifaceted.[3][5][6] Early research established that metformin's primary effect is the reduction of hepatic glucose production (gluconeogenesis).[2][3]

Subsequent investigations have revealed that metformin exerts its effects through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent pathways.[3][5]

Key Signaling Pathways

1. AMPK-Dependent Pathway:

Metformin is known to inhibit mitochondrial respiratory chain complex I.[4] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels activate AMPK, a key cellular energy sensor.[2] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of gluconeogenic gene expression and a reduction in hepatic glucose output.

AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain Complex I Metformin->Mitochondria Inhibits ATP_Ratio Increased AMP:ATP Ratio Mitochondria->ATP_Ratio Leads to AMPK AMPK Activation ATP_Ratio->AMPK Gluconeogenesis Decreased Hepatic Glucose Production AMPK->Gluconeogenesis Inhibits

Caption: AMPK-Dependent Pathway of Metformin Action.

2. AMPK-Independent Pathway:

More recent studies have highlighted AMPK-independent mechanisms of metformin.[5][6] One significant finding is metformin's ability to antagonize the action of the hormone glucagon.[6] By reducing cyclic AMP (cAMP) levels, metformin can suppress glucagon-dependent glucose production in the liver, independent of AMPK activation.[3]

AMPK_Independent_Pathway Metformin Metformin Adenylate_Cyclase Adenylate Cyclase Metformin->Adenylate_Cyclase Antagonizes Glucagon Effect on cAMP Decreased cAMP Levels Adenylate_Cyclase->cAMP Leads to PKA Reduced PKA Activation cAMP->PKA Gluconeogenesis Decreased Hepatic Glucose Production PKA->Gluconeogenesis Reduces

Caption: AMPK-Independent Pathway of Metformin Action.

Experimental Protocols: A Glimpse into Historical Methods

Reconstructing the exact experimental protocols from the earliest metformin studies is challenging due to the reporting standards of the era. However, based on the nature of the research, we can infer the general methodologies employed.

Animal Studies (e.g., Slotta and Tschesche, 1929):

  • Objective: To determine the glucose-lowering effect of synthetic biguanides.

  • Methodology:

    • A cohort of laboratory animals (likely rabbits or dogs) would have been used.

    • Baseline blood glucose levels would be established.

    • Animals would be administered varying doses of the test compound (metformin).

    • Blood samples would be taken at regular intervals post-administration to measure changes in blood glucose concentration.

    • A control group receiving a placebo would have been included for comparison.

Early Human Clinical Trials (e.g., Sterne, 1957):

  • Objective: To evaluate the efficacy and safety of metformin in patients with type 2 diabetes.

  • Methodology:

    • Recruitment of a cohort of patients with a diagnosis of type 2 diabetes.

    • A baseline period to record dietary habits and baseline glycemic control (fasting and postprandial blood glucose).

    • Initiation of metformin therapy, often with a dose-titration schedule to improve gastrointestinal tolerability.

    • Regular monitoring of blood glucose levels and other relevant clinical parameters.

    • Assessment of adverse events through patient reporting and clinical observation.

Experimental_Workflow cluster_preclinical Preclinical Animal Studies cluster_clinical Early Human Clinical Trials Animal_Selection Animal Model Selection Baseline_Glucose Establish Baseline Blood Glucose Animal_Selection->Baseline_Glucose Compound_Admin Administer Metformin Baseline_Glucose->Compound_Admin Glucose_Monitoring Monitor Blood Glucose at Intervals Compound_Admin->Glucose_Monitoring Data_Analysis Analyze Glucose Reduction Glucose_Monitoring->Data_Analysis Patient_Recruitment Patient Recruitment (Type 2 Diabetes) Baseline_Data Collect Baseline Glycemic Data Patient_Recruitment->Baseline_Data Metformin_Tx Initiate Metformin Therapy Baseline_Data->Metformin_Tx Monitoring Monitor Glycemic Control & Adverse Events Metformin_Tx->Monitoring Efficacy_Safety Assess Efficacy and Safety Monitoring->Efficacy_Safety

Caption: Generalized Experimental Workflow for Metformin Discovery.

Conclusion

The discovery of metformin is a testament to the value of investigating natural products and the importance of persistent scientific inquiry. From its origins as a folk remedy to its current status as a first-line treatment for type 2 diabetes, metformin's journey has been marked by key discoveries that have progressively illuminated its complex mechanism of action. The ongoing research into its pleiotropic effects, including potential applications in cancer and aging, ensures that the story of metformin is far from over.[7]

References

A Technical Whitepaper on the Preliminary Anti-Aging Properties of Metformin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The content of this document is based on preliminary studies and the anti-aging effects of metformin in humans are still under investigation.

Introduction

Metformin, a biguanide derivative, is a first-line therapeutic agent for type 2 diabetes mellitus (T2DM) with a clinical history spanning over six decades.[1][2] Beyond its well-established glucose-lowering effects, a growing body of preclinical and epidemiological evidence suggests that metformin may possess significant anti-aging properties.[1][3][4] These findings have catalyzed a paradigm shift in geroscience, positioning metformin as a leading candidate for interventions that target the fundamental processes of aging.

Emerging research indicates that metformin modulates several of the key hallmarks of aging, including deregulated nutrient sensing, mitochondrial dysfunction, cellular senescence, and inflammation.[3][5][6][7] Its potential to delay the onset of age-related diseases such as cardiovascular disorders, cancer, and neurodegenerative conditions has been observed in numerous studies.[4][5][8] This has culminated in the initiation of the groundbreaking Targeting Aging with Metformin (TAME) trial, a large-scale clinical study designed to definitively assess whether metformin can postpone the development of age-related chronic diseases in non-diabetic individuals.[3][5][9][10][11]

This technical guide provides an in-depth overview of the preliminary studies on metformin's anti-aging properties, focusing on its core mechanisms of action, summarizing quantitative data from key experiments, detailing common experimental protocols, and visualizing the complex biological pathways involved.

Core Mechanisms of Action and Signaling Pathways

Metformin's potential geroprotective effects are attributed to its influence on several interconnected signaling pathways that are central to the aging process.

Activation of AMP-Activated Protein Kinase (AMPK)

The primary molecular mechanism underlying many of metformin's benefits is the activation of AMPK, a crucial cellular energy sensor.[12][13][14][15]

  • Mechanism: Metformin inhibits Complex I of the mitochondrial respiratory chain.[6][15] This action reduces ATP synthesis and increases the cellular AMP/ATP ratio.[6][15] The elevated AMP levels allosterically activate AMPK.[12][15] Activated AMPK works to restore energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.[12][16]

  • Relevance to Aging: The activity of the AMPK signaling pathway is known to decline with age.[13] This decline contributes to several age-related phenotypes, including increased inflammation and reduced autophagy.[13] By activating AMPK, metformin effectively mimics a state of caloric restriction, a well-established intervention for extending lifespan in various model organisms.[3]

Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP ATP Synthesis ↓ Mito->ATP AMP_ATP AMP/ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activates NFkB NF-κB Pathway AMPK->NFkB Inhibits Autophagy Autophagy ↑ mTOR->Autophagy Inhibits Inflammation Inflammation ↓ NFkB->Inflammation Promotes

Caption: Metformin's core mechanism via AMPK activation.
Inhibition of the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[16][17][18] The mTOR signaling network is a key player in modulating the aging process.[16][17]

  • Mechanism: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of the mTORC1 complex.[19] By activating AMPK, metformin leads to the downstream inhibition of mTORC1 signaling.[3][19]

  • Relevance to Aging: Overactive mTOR signaling is linked to accelerated aging and numerous age-related diseases.[3][20] Inhibition of the mTOR pathway, famously by the drug rapamycin, has been shown to extend lifespan across various species.[18][20] Metformin's inhibitory effect on mTOR contributes to its anti-aging profile by promoting autophagy and reducing protein synthesis, processes that help maintain cellular health.[4]

Metformin Metformin AMPK AMPK Metformin->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates ULK1 ULK1 mTORC1->ULK1 Inhibits Protein_Synth Protein Synthesis ↓ S6K1->Protein_Synth Autophagy Autophagy ↑ ULK1->Autophagy

Caption: Metformin's inhibition of the mTOR signaling pathway.
Activation of Sirtuin 1 (SIRT1)

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular stress resistance, metabolism, and longevity.[21][22]

  • Mechanism: Metformin's inhibition of mitochondrial respiration increases the cellular NAD+/NADH ratio, which in turn enhances the activity of SIRT1.[6] Some studies also propose that metformin can directly bind to and activate SIRT1, independent of changes in NAD+ levels, by lowering its Michaelis constant (Km) for NAD+.[22][23]

  • Relevance to Aging: SIRT1 activity is known to decline during aging, partly due to decreasing NAD+ levels.[23] SIRT1 activation is associated with improved mitochondrial function, reduced inflammation, and enhanced DNA repair, all of which contribute to a healthier lifespan.[24]

Modulation of Inflammation via NF-κB

Chronic, low-grade inflammation (inflammaging) is a hallmark of the aging process and a key driver of many age-related diseases.

  • Mechanism: Metformin exerts anti-inflammatory effects, primarily through the AMPK-mediated inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][14] NF-κB is a master regulator of the inflammatory response and is responsible for the transcription of many pro-inflammatory cytokines that constitute the Senescence-Associated Secretory Phenotype (SASP).[25] Studies have shown that metformin can prevent the activation of the IKKα/β complex, which is required for NF-κB activation.[25]

  • Relevance to Aging: The accumulation of senescent cells, which secrete a cocktail of inflammatory molecules (the SASP), contributes to inflammaging.[26][27] By inhibiting the NF-κB pathway, metformin can suppress the SASP, thereby mitigating the detrimental effects of senescent cells on surrounding tissues.[25]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating metformin's effects on aging and longevity.

Table 1: Summary of Representative Preclinical Studies on Metformin's Anti-Aging Effects

Model OrganismDosage/ConcentrationKey Quantitative OutcomesReference(s)
C. elegans50 mMUp to 50% extension of lifespan and healthspan.[1]
Mice0.1% w/w in diet~5.8% increase in mean lifespan in male mice.[4]
Mice (Elderly C57/lcrfa)Not specifiedReduced CD8+ T cell infiltration and markers of pro-inflammatory immune activity in ovarian tissue.[3]
Human PBMCs10-20 mM27.5% - 39.4% reduction in the frequency of senescent CD8+ T cells.[26][28]
Rats (High Fructose-Fed)Not specifiedSignificantly enhanced serum SIRT1 activity and improved HOMA-IR index.[29]

Table 2: Summary of Key Clinical Trials and Observational Studies

Study/Trial NamePopulationKey Quantitative OutcomesReference(s)
UKPDS (Observational)Overweight T2DM patients35% reduction in microvascular complications; 25% decrease in diabetes-related deaths.[3]
Diabetes Prevention Program (DPP)Pre-diabetic individuals31% reduction in the incidence of T2DM compared to placebo.[10][30]
Singapore Longitudinal Aging StudyT2DM patients51% reduced risk of cognitive impairment, especially with >6 years of use.[30]
TAME Trial (Ongoing)3,000 non-diabetic individuals (ages 65-79)Primary outcome: Composite of new age-related diseases (CVD, cancer, dementia, etc.).[3][5][10][13]
MILES StudyOlder adults with prediabetesShowed induction of anti-aging transcriptional changes.[8][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to study metformin's effects on aging.

In Vitro Cellular Senescence Assay
  • Objective: To determine if metformin can prevent or reverse cellular senescence in vitro.

  • Methodology:

    • Cell Culture: Primary human fibroblasts (e.g., IMR-90, WI-38) are cultured in appropriate media.

    • Induction of Senescence: Senescence is induced by methods such as replicative exhaustion (serial passaging), DNA damage (e.g., treatment with doxorubicin or etoposide), or oxidative stress (e.g., H₂O₂ treatment).

    • Metformin Treatment: Cells are treated with varying concentrations of metformin (e.g., 10 µM - 10 mM) either before, during, or after the induction of senescence. A vehicle-treated group serves as a control.

    • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Cells are fixed and stained with an X-gal solution at pH 6.0. Senescent cells stain blue due to increased lysosomal β-galactosidase activity. The percentage of blue-staining cells is quantified by microscopy.

    • Analysis of SASP: The conditioned media from cell cultures is collected. Levels of key SASP factors (e.g., IL-6, IL-8, MMPs) are quantified using techniques like ELISA or multiplex cytokine arrays.

    • Analysis of Senescence Markers: Protein levels of senescence markers like p16INK4a and p21WAF1/CIP1 are measured via Western blotting or immunofluorescence.

cluster_0 Experimental Setup cluster_1 Analysis A Culture Primary Cells (e.g., Fibroblasts) B Induce Senescence (e.g., Doxorubicin) A->B C Treat with Metformin (vs. Vehicle Control) B->C D SA-β-gal Staining (Quantify senescent cells) C->D E SASP Analysis (ELISA) (Measure inflammatory cytokines) C->E F Western Blot (Measure p16/p21 levels) C->F

Caption: Experimental workflow for assessing metformin's effect on cellular senescence.
Western Blotting for Signaling Pathway Analysis

  • Objective: To measure the effect of metformin on the phosphorylation status and expression levels of key proteins in signaling pathways like AMPK and mTOR.

  • Methodology:

    • Cell/Tissue Lysis: Cells or tissues treated with metformin are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-S6K, anti-S6K).

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

    • Quantification: The intensity of the protein bands is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.

Lifespan/Healthspan Assay in Caenorhabditis elegans
  • Objective: To determine if metformin extends the lifespan and/or healthspan of a model organism.

  • Methodology:

    • Synchronization: A population of age-synchronized worms is generated (e.g., by bleach synchronization to isolate eggs).

    • Treatment: L4 larvae are transferred to nematode growth medium (NGM) plates containing a bacterial food source (e.g., E. coli OP50) and the desired concentration of metformin. Control plates contain the vehicle only.

    • Lifespan Scoring: Starting from day 1 of adulthood, the worms are scored daily or every other day for survival. Worms are considered dead if they do not respond to gentle prodding with a platinum wire. Live worms are transferred to fresh plates to separate them from their progeny.

    • Healthspan Metrics: In parallel cohorts, healthspan can be assessed by measuring parameters such as pharyngeal pumping rate, locomotion (body bends per minute), and resistance to stress (e.g., thermal or oxidative stress).

    • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and control groups is determined using the log-rank test.

Conclusion and Future Directions

Preliminary studies in various model organisms and observational data in humans strongly suggest that metformin has significant potential as a geroprotective agent.[1][3] Its ability to target fundamental aging pathways, particularly through the activation of AMPK and the subsequent modulation of mTOR, SIRT1, and NF-κB, provides a robust mechanistic framework for its observed benefits.[3][19] The drug has been shown to delay cellular senescence, reduce inflammation, and improve metabolic health, all of which are critical for extending healthspan.[5][25]

Despite these promising findings, the majority of the direct evidence for metformin's anti-aging effects comes from laboratory studies.[3] Critical questions remain regarding optimal dosing, long-term safety in non-diabetic populations, and the full extent of its efficacy in humans.[3] The successful completion of the TAME trial and other ongoing clinical investigations is paramount.[3][13] These studies will be instrumental in validating metformin's role as the first U.S. FDA-approved drug for targeting aging itself, potentially paving the way for a new era of preventative medicine aimed at extending the human healthspan.

References

Tiformin and the Gut Microbiota: An Unexplored Frontier in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of preclinical data exists regarding the specific impact of tiformin on the composition and function of the gut microbiota. Extensive searches of scientific literature and preclinical study databases have not yielded specific research detailing the effects of this compound on microbial communities in animal models.

This lack of specific data on this compound is in stark contrast to the wealth of information available for metformin, a structurally and functionally related biguanide. Metformin is one of the most widely prescribed medications for type 2 diabetes and has been the subject of numerous preclinical and clinical studies investigating its interaction with the gut microbiome.

Given the absence of direct evidence for this compound, this guide will provide a comprehensive overview of the well-documented effects of metformin on the gut microbiota in preclinical models. This information may serve as a valuable proxy and a foundational resource for researchers interested in the potential gut-mediated mechanisms of this compound, while underscoring the critical need for direct investigation into this compound itself. The following sections will detail the known quantitative changes in microbiota, experimental methodologies, and associated signaling pathways related to metformin.

Metformin's Impact on Gut Microbiota Composition in Preclinical Models: A Quantitative Overview

Metformin has been shown to induce significant alterations in the gut microbiota of various preclinical models, most commonly in rodents fed a high-fat diet (HFD) to induce obesity and insulin resistance. These changes are characterized by a shift in the relative abundance of several key bacterial taxa, which are summarized in the tables below.

Phylum/FamilyChange in Relative Abundance with MetforminPreclinical ModelCitation
VerrucomicrobiaceaeIncreasedHigh-fat diet-fed mice[1][2]
RikenellaceaeIncreasedHealthy mice[1][2]
RuminococcaceaeIncreasedHealthy mice[1][2]
GenusChange in Relative Abundance with MetforminPreclinical ModelCitation
AkkermansiaIncreasedHigh-fat diet-fed mice, Aged obese mice[1][3]
BacteroidesIncreasedHigh-fat diet-fed mice, Aged obese mice[3]
ButyricimonasIncreasedAged obese mice[3]
ParabacteroidesIncreasedAged obese mice[3]
Escherichia/ShigellaIncreasedHealthy individuals (human studies relevant to preclinical findings)[1]
LactobacillusIncreasedHigh-fat diet-fed male rats[1]
BlautiaIncreasedHigh-fat diet-fed male rats[1]
ButyricoccusIncreasedHigh-fat diet-fed male rats[1]
PhascolarctobacteriumIncreasedHigh-fat diet-fed male rats[1]
ParasutterellaIncreasedHigh-fat diet-fed male rats[1]
PrevotellaIncreasedHigh-fat diet-fed male rats[1]
AllobaculumIncreasedHigh-fat diet-fed male rats[1]
IntestinibacterDecreasedIndividuals with treatment-naive T2D (human studies relevant to preclinical findings)[1][4]
ClostridiumDecreasedHealthy individuals (human studies relevant to preclinical findings)[1]

Key Experimental Protocols in Preclinical Gut Microbiota Research

The following outlines a typical experimental workflow for investigating the impact of a compound like metformin on the gut microbiota in a preclinical setting.

Experimental Workflow

experimental_workflow cluster_setup Animal Model and Diet cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Microbiota and Host Analysis animal_model e.g., C57BL/6J mice diet High-Fat Diet (HFD) vs. Control Diet (CD) animal_model->diet acclimatization Acclimatization Period diet->acclimatization grouping Randomization into Treatment Groups (e.g., HFD + Vehicle, HFD + Metformin) acclimatization->grouping treatment Oral Gavage Administration of Metformin or Vehicle grouping->treatment fecal_sampling Fecal Sample Collection (Baseline and Post-treatment) treatment->fecal_sampling tissue_sampling Tissue Harvesting (e.g., Ileum, Colon, Adipose Tissue) treatment->tissue_sampling dna_extraction Microbial DNA Extraction from Fecal Samples fecal_sampling->dna_extraction host_analysis Host Metabolic and Gene Expression Analysis tissue_sampling->host_analysis sequencing 16S rRNA or Shotgun Metagenomic Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis of Sequencing Data sequencing->bioinformatics bioinformatics->host_analysis Correlation Analysis

Caption: A typical experimental workflow for preclinical studies on metformin and gut microbiota.

Detailed Methodologies
  • Animal Models: High-fat diet-induced obese C57BL/6J mice are a common model to simulate the metabolic conditions of type 2 diabetes.[1] Aged mice are also used to study the effects in the context of aging.[3]

  • Drug Administration: Metformin is typically administered via oral gavage for a period ranging from several weeks to months.[1][2] Dosages vary but are calculated to be relevant to human therapeutic doses.

  • Microbiota Analysis:

    • DNA Extraction: Microbial DNA is extracted from fecal pellets collected at baseline and at the end of the treatment period.[2]

    • Sequencing: The composition of the gut microbiota is commonly assessed using 16S rRNA gene sequencing, which targets a specific gene common to all bacteria, or shotgun metagenomic sequencing, which sequences all genomic DNA in a sample, providing species-level and functional information.[1][2]

  • Fecal Microbiota Transplantation (FMT): To establish a causal link between metformin-altered microbiota and host metabolic improvements, fecal samples from metformin-treated donor mice are transplanted into germ-free recipient mice.[3][5] The metabolic health of the recipient mice is then assessed.

Signaling Pathways Implicated in Metformin's Gut-Mediated Effects

Metformin's influence on the gut microbiota is linked to several host signaling pathways that contribute to its therapeutic effects. The exact mechanisms are still under investigation, but key pathways have been identified.

Metformin-Microbiota-Host Signaling Axis

signaling_pathways cluster_gut Gut Lumen cluster_host Host Intestinal and Systemic Response metformin Metformin microbiota Gut Microbiota (e.g., ↑Akkermansia, ↑Escherichia) metformin->microbiota Modulates Composition ampk AMPK Activation (in Liver and Muscle) metformin->ampk Directly/Indirectly Activates scfa Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Propionate) microbiota->scfa Increases Production nf_kappa_b NF-κB Signaling (in Intestinal Epithelium) microbiota->nf_kappa_b Influences scfa->nf_kappa_b Inhibits scfa->ampk Contributes to Activation inflammation ↓ Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) nf_kappa_b->inflammation Regulates glucose_homeostasis Improved Glucose Homeostasis ampk->glucose_homeostasis

Caption: Signaling pathways influenced by metformin's interaction with the gut microbiota.

  • AMP-activated protein kinase (AMPK) Activation: A primary mechanism of metformin is the activation of AMPK, a key regulator of cellular energy metabolism.[3] This leads to suppressed glucose production in the liver and increased glucose uptake in muscles. The gut microbiota may contribute to AMPK activation through the production of metabolites like short-chain fatty acids (SCFAs).

  • NF-κB Signaling Pathway: Metformin has been shown to downregulate the NF-κB signaling pathway in the small intestine of obese and insulin-resistant mice.[6] This pathway is a critical regulator of inflammation. The modulation of the gut microbiota by metformin, including changes in the abundance of Parabacteroides distasonis, Bacteroides spp., and Lactobacillus spp., has been correlated with the downregulation of this pathway.[6]

  • Short-Chain Fatty Acid (SCFA) Production: Metformin treatment is associated with an increased production of SCFAs, such as butyrate and propionate, by the gut microbiota.[1] SCFAs have numerous beneficial effects, including serving as an energy source for colonocytes, enhancing intestinal barrier function, and modulating host metabolism and immune responses.

References

The Pharmacodynamics of Tiformin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on Tiformin hydrochloride is limited in publicly available scientific literature. This compound belongs to the biguanide class of drugs, similar to the extensively researched compound, Metformin.[1] Consequently, this guide synthesizes the available information on this compound hydrochloride and supplements it with data from Metformin to provide a comprehensive overview of the pharmacodynamics characteristic of this drug class for research and development professionals.

Executive Summary

This compound hydrochloride is an oral antihyperglycemic agent of the biguanide class.[1] Its primary pharmacodynamic effects center on the reduction of hyperglycemia, achieved through a multi-faceted mechanism of action that does not stimulate insulin secretion. The core mechanisms involve the suppression of hepatic glucose production, enhancement of peripheral glucose uptake and utilization, and decreased intestinal absorption of glucose.[1] The central molecular target for these actions is the activation of 5' AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] This document provides an in-depth exploration of these mechanisms, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways.

Mechanism of Action

This compound hydrochloride's therapeutic effects are primarily driven by its influence on glucose metabolism in the liver and peripheral tissues. Unlike other classes of oral antidiabetic drugs, it does not cause hypoglycemia in diabetic or non-diabetic individuals and does not lead to hyperinsulinemia.

Primary Pharmacodynamic Effects:
  • Decreased Hepatic Glucose Production: this compound hydrochloride inhibits gluconeogenesis in the liver, a major contributor to fasting hyperglycemia in type 2 diabetes.[1]

  • Improved Insulin Sensitivity: By activating AMPK, this compound enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle.[1]

  • Reduced Intestinal Glucose Absorption: The compound also plays a role in decreasing the absorption of glucose from the gastrointestinal tract.[1]

The molecular cornerstone of these effects is the activation of AMPK.

Signaling Pathway of this compound Hydrochloride

The activation of AMPK by this compound hydrochloride initiates a cascade of downstream effects that collectively improve glycemic control.

Tiformin_Signaling_Pathway cluster_liver Hepatocyte cluster_muscle Myocyte This compound This compound HCl Mitochondria Mitochondrial Complex I Inhibition This compound->Mitochondria Enters Cell AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis ACC_SREBP1c Inhibition of ACC & SREBP-1c AMPK->ACC_SREBP1c GLUT4 GLUT4 Translocation to Membrane AMPK->GLUT4 HGP Reduced Hepatic Glucose Production Gluconeogenesis->HGP Lipogenesis Decreased Lipogenesis ACC_SREBP1c->Lipogenesis Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Figure 1: this compound Hydrochloride Signaling Pathway.

Quantitative Pharmacodynamic Data

While specific quantitative data for this compound hydrochloride is not widely available, the following tables summarize representative data from clinical and preclinical studies of Metformin, which shares a similar mechanism of action.

Clinical Efficacy in Type 2 Diabetes (Metformin Data)
Dosage Mean Change in HbA1c from Baseline Mean Change in Fasting Plasma Glucose (FPG) from Baseline Reference
500 mg/day-0.6%-19 mg/dL
1000 mg/day-0.7% to -1.0%-43 mg/dL
1500 mg/day-1.0%-62 mg/dL
2000 mg/day-1.0% to -2.0%-84 mg/dL
Placebo+0.4%+16 mg/dL
Table 1: Dose-Response Relationship of Metformin on Glycemic Control.
Preclinical Data (Metformin Data)
Parameter Value Species Reference
LD50 (Oral) 1000 mg/kgRat
Effect on Hepatic Glucose Production ~50-60% reduction in animal modelsRat
Effect on Intestinal Glucose Uptake 2-fold increase in small intestine, 3-fold in colonHuman/Rat
Table 2: Key Preclinical Pharmacodynamic Parameters for Metformin.

Key Experimental Protocols

The following are detailed methodologies for assays crucial to studying the pharmacodynamics of this compound hydrochloride and other biguanides.

AMPK Activation Assay (Western Blot for Phospho-AMPK)

This protocol details the detection of activated AMPK via Western blotting for its phosphorylated form (p-AMPK) at threonine-172.

AMPK_Workflow start Start: Cell Culture (e.g., HepG2, L6 myotubes) treatment Treat cells with this compound HCl (various concentrations and time points) start->treatment lysis Lyse cells in buffer containing phosphatase and protease inhibitors treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE: Separate proteins by size quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA in TBST) transfer->blocking primary_ab Incubate with primary antibodies: - Rabbit anti-p-AMPK (Thr172) - Mouse anti-total AMPK blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect with ECL substrate and image chemiluminescence secondary_ab->detection analysis Analyze band intensity: (p-AMPK / total AMPK) detection->analysis

Figure 2: Workflow for AMPK Activation Western Blot.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2 hepatocytes or L6 myotubes) and grow to 70-80% confluency. Treat with desired concentrations of this compound hydrochloride for various time points.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration of lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

In Vitro Hepatic Glucose Production Assay

This assay measures the rate of glucose production from gluconeogenic precursors in primary hepatocytes.

Protocol Steps:

  • Hepatocyte Isolation and Plating: Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) and plate on collagen-coated plates.

  • Pre-incubation and Treatment: After cell attachment, wash the hepatocytes and pre-incubate in glucose-free DMEM. Then, treat with this compound hydrochloride at various concentrations.

  • Glucose Production: Replace the medium with glucose production buffer (glucose-free DMEM containing gluconeogenic precursors like lactate and pyruvate). Incubate for a defined period (e.g., 3-6 hours).

  • Sample Collection and Measurement: Collect aliquots of the medium and measure glucose concentration using a colorimetric glucose oxidase assay kit.

  • Data Normalization: Normalize the glucose production rate to the total protein content of the cells in each well.

Peripheral Glucose Uptake Assay (2-NBDG)

This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells like adipocytes or myotubes.

Glucose_Uptake_Workflow start Start: Culture cells (e.g., L6 myotubes) treatment Treat cells with this compound HCl start->treatment starvation Glucose starve cells in serum-free medium treatment->starvation nbdg_incubation Incubate with 100 µM 2-NBDG starvation->nbdg_incubation stop_reaction Stop uptake by washing with ice-cold PBS nbdg_incubation->stop_reaction measurement Measure fluorescence: - Flow Cytometry - Fluorescence Microscopy stop_reaction->measurement analysis Analyze Mean Fluorescence Intensity measurement->analysis

Figure 3: 2-NBDG Glucose Uptake Assay Workflow.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells (e.g., L6 myotubes) in a multi-well plate and allow them to differentiate. Treat with this compound hydrochloride for the desired duration.

  • Glucose Starvation: Wash the cells and incubate in glucose-free Krebs-Ringer buffer for 1-2 hours.

  • 2-NBDG Incubation: Add 2-NBDG to the buffer to a final concentration of 100 µM and incubate for 30-60 minutes.

  • Stopping the Reaction: Terminate glucose uptake by washing the cells multiple times with ice-cold PBS.

  • Fluorescence Measurement: Lyse the cells and measure the fluorescence of the lysate using a plate reader, or analyze the cells directly using flow cytometry or fluorescence microscopy.

  • Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of glucose taken up by the cells.

Conclusion

This compound hydrochloride exerts its antihyperglycemic effects through a well-defined pharmacodynamic profile centered on the activation of AMPK. This leads to a reduction in hepatic glucose output and an increase in peripheral glucose utilization. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound hydrochloride and other compounds within the biguanide class. Further research focusing specifically on this compound hydrochloride is necessary to fully delineate its unique pharmacodynamic properties and clinical potential.

References

A Technical Guide to the Foundational Effects of Metformin on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Metformin. "Tiformin" is presumed to be a misspelling, as Metformin is the extensively researched compound relevant to the described metabolic effects.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Metformin's effects on cellular metabolism. It is designed to be a comprehensive resource, detailing the core mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for the cited research.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

The primary and most widely accepted molecular mechanism of Metformin is the mild and transient inhibition of mitochondrial respiratory chain Complex I.[1][2][3] This action is central to the drug's therapeutic effects, particularly its ability to lower hepatic glucose production.[1][3] Metformin, a positively charged molecule, is thought to accumulate in the mitochondrial matrix, where it directly interacts with Complex I.[4] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[5][6]

Impact on Cellular Energy Status

The inhibition of Complex I by Metformin directly impacts the cell's energy homeostasis. By reducing the efficiency of oxidative phosphorylation, Metformin induces a state of energetic stress. This is characterized by:

  • Decreased ATP Production: The direct consequence of inhibiting the electron transport chain.

  • Increased AMP and ADP Levels: As ATP is consumed and not efficiently regenerated, the levels of its precursors, ADP and AMP, rise.[7]

  • Activation of AMP-Activated Protein Kinase (AMPK): The increased AMP:ATP ratio is a potent activator of AMPK, a crucial cellular energy sensor.[6]

Key Signaling Pathway: The AMPK Cascade

The activation of AMP-activated protein kinase (AMPK) is a pivotal downstream event of Metformin's action on mitochondria.[6] Once activated, AMPK orchestrates a broad metabolic shift, moving the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.

Downstream Effects of AMPK Activation

Activated AMPK phosphorylates numerous downstream targets, leading to:

  • Inhibition of Gluconeogenesis: AMPK activation in hepatocytes leads to the suppression of genes involved in hepatic glucose production.[1]

  • Stimulation of Glucose Uptake: In muscle cells, AMPK activation promotes the translocation of GLUT4 transporters to the cell membrane, enhancing glucose uptake.

  • Inhibition of Fatty Acid Synthesis and Cholesterol Production: AMPK phosphorylates and inactivates key enzymes in these pathways, such as acetyl-CoA carboxylase (ACC).[8]

  • Stimulation of Fatty Acid Oxidation: To generate ATP, AMPK promotes the breakdown of fatty acids.

Metformin_AMPK_Pathway Metformin's Core Signaling Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_Ratio Decreased ATP:AMP Ratio Mito->ATP_Ratio Leads to AMPK AMPK Activation ATP_Ratio->AMPK Activates Gluconeo Inhibition of Hepatic Gluconeogenesis AMPK->Gluconeo Glucose_Uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_Uptake Lipogenesis Inhibition of Lipogenesis AMPK->Lipogenesis

Caption: Metformin's core signaling pathway.

Quantitative Data on Metformin's Effects

The following tables summarize key quantitative data from foundational research on Metformin's metabolic effects.

Table 1: Inhibition of Mitochondrial Complex I
ParameterValueCell/System TypeReference
IC50~19-79 mMIsolated Mitochondria / Sub-mitochondrial particles[9]
IC50Micromolar (µM) rangeIntact Cells (demonstrates cellular accumulation)[2]
Inhibition of glutamate+malate oxidation13% (24h), 30% (60h)Hepatoma cells (with 50 µM Metformin)[4]
Table 2: Effects on Cellular Energy State
ParameterChange with MetforminCell TypeReference
AMP:ATP RatioSignificant IncreaseRat and Human Hepatocytes[6]
ATP LevelsSignificant DecreaseMDA-MB-231 & MDA-MB-435 breast cancer cells[10]
Mitochondrial Membrane PotentialDecreaseMDA-MB-231 & MDA-MB-435 breast cancer cells[10]
Table 3: Effects on Mitochondrial Respiration (Pharmacological Concentrations)
ParameterChange with Metformin (75 µM)Cell TypeReference
Basal Oxygen Consumption RateIncreasedPrimary Hepatocytes[11]
ATP-linked RespirationIncreasedPrimary Hepatocytes[11]
Maximal Respiration CapacityIncreasedPrimary Hepatocytes[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate Metformin's effects on cellular metabolism.

Protocol: Western Blot for AMPK Activation

Objective: To determine the phosphorylation status of AMPK and its downstream target ACC as a measure of its activation.

Materials:

  • Cell lysates from control and Metformin-treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with desired concentrations of Metformin for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol: Seahorse XF Analyzer for Mitochondrial Respiration

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial function and glycolysis.

Seahorse_Workflow Seahorse XF Mito Stress Test Workflow Start Basal Respiration Measurement Inject_Oligo Inject Oligomycin (ATP Synthase Inhibitor) Start->Inject_Oligo Measure_Leak Measure Proton Leak (ATP-linked Respiration) Inject_Oligo->Measure_Leak Inject_FCCP Inject FCCP (Uncoupler) Measure_Leak->Inject_FCCP Measure_Max Measure Maximal Respiration Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Measure_Max->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito

Caption: Workflow for a Seahorse XF Mito Stress Test.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Cells cultured in a Seahorse XF plate

  • Metformin

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Metformin Treatment: Treat cells with Metformin for the desired duration before the assay.

  • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the pre-programmed protocol.

  • Data Analysis: The instrument will measure OCR and ECAR before and after each injection. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12]

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the mitochondrial membrane potential, which is an indicator of mitochondrial health and function.

Materials:

  • Control and Metformin-treated cells

  • Fluorescent cationic dyes such as JC-1 or TMRE

  • Fluorescence microscope or flow cytometer

  • PBS

Procedure using JC-1:

  • Cell Treatment: Treat cells with Metformin as required.

  • Staining: Remove the culture medium, wash cells with PBS, and incubate with JC-1 staining solution for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with an appropriate buffer.

  • Imaging/Analysis:

    • Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[10] Capture images and analyze the ratio of red to green fluorescence.

    • Flow Cytometry: Analyze the cell population for red and green fluorescence to quantify the percentage of cells with depolarized mitochondria.[13]

Conclusion

Metformin exerts its profound effects on cellular metabolism primarily through the inhibition of mitochondrial Complex I. This leads to a decrease in the cellular energy charge, activating the master metabolic regulator, AMPK. The subsequent signaling cascade results in a systemic shift towards energy conservation and production, underpinning its therapeutic efficacy in metabolic diseases. The experimental protocols detailed herein provide a robust framework for investigating these fundamental bioenergetic effects in a research setting.

References

Methodological & Application

Application Notes: Protocol for Dissolving Metformin Hydrochloride for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metformin hydrochloride, the active ingredient in Tiformin, is an oral antihyperglycemic agent widely used in the management of type 2 diabetes.[1] Its mechanism of action involves the inhibition of the mitochondrial respiratory chain, leading to the activation of AMP-activated protein kinase (AMPK) and enhanced insulin sensitivity.[2][3] In research settings, metformin is extensively used to study metabolic pathways, cancer cell proliferation, and autophagy.[2] Accurate and reproducible results in cell culture assays depend on the correct preparation of metformin solutions. These notes provide a detailed protocol for dissolving, storing, and applying metformin hydrochloride for in vitro studies.

Mechanism of Action

Metformin primarily functions by decreasing hepatic glucose production and improving insulin sensitivity through increased peripheral glucose uptake.[1] At the cellular level, it inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in the AMP:ATP ratio.[2] This change activates the LKB1/AMPK signaling pathway, a central regulator of cellular energy homeostasis.[2] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of anabolic processes like gluconeogenesis and lipogenesis, and the activation of catabolic processes such as fatty acid oxidation and glucose uptake.[4]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the preparation and use of metformin hydrochloride solutions in cell culture.

ParameterSolvent & ConcentrationStorage TemperatureStabilityNotes
Metformin HCl Powder N/A-20°C≥ 2-4 yearsStore as supplied in a sealed container away from moisture.[3][5][6]
Solubility Water: ≥ 100 mg/mL[3] PBS (pH 7.2): ~1-10 mg/mL[5][6] DMSO: ≥ 1.7-3.31 mg/mL (may require warming)[2][3]N/AN/AWater is the preferred solvent due to its high solubility and lack of cell toxicity.[7] Use fresh, high-purity DMSO to avoid solubility issues.[4]
Stock Solution (Aqueous) Up to 1 M in serum-free medium or water.[8]4°C≤ 1 dayIt is highly recommended to prepare fresh aqueous solutions for each experiment.[5]
Stock Solution (Solvent) Up to 20 mM in DMSO.[2]-20°C / -80°C1 month (-20°C) / 1 year (-80°C)Aliquot to avoid repeated freeze-thaw cycles.[4]
Working Concentration Therapeutic Range: 20 µM - 50 µM[9][10] Supraphysiological/Cancer Studies: 1 mM - 30 mM[8][11][12][13]N/AN/AThe optimal concentration is cell-line dependent and should be determined empirically, for example, through a dose-response experiment (e.g., MTT assay).[8][13]

Experimental Protocols

Protocol 1: Preparation of a 1 M Metformin Hydrochloride Aqueous Stock Solution

This protocol describes the preparation of a high-concentration stock solution in water, which is the recommended solvent.

Materials:

  • Metformin hydrochloride powder (MW: 165.62 g/mol )[3]

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weighing: Accurately weigh 165.62 mg of metformin hydrochloride powder and transfer it to a sterile 15 mL conical tube. This mass corresponds to 1 mmol of the substance.

  • Dissolving: Add 1 mL of sterile, nuclease-free water to the conical tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming may be applied if necessary, but it is typically not required for dissolution in water.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Aliquoting: Dispense the sterilized solution into sterile microcentrifuge tubes in appropriate volumes for single-use aliquots. This prevents contamination and degradation from repeated handling.

  • Storage: For immediate use, store the stock solution at 4°C. It is strongly recommended to use aqueous solutions within one day.[5][6] For longer-term storage, consider preparing the stock in DMSO (see solubility data) and storing at -80°C.[4]

Protocol 2: Application in Cell Culture for a Viability Assay

This protocol outlines the process of diluting the stock solution to working concentrations and treating cells for a typical viability assay (e.g., MTT, MTS).

Materials:

  • Prepared metformin hydrochloride stock solution (e.g., 1 M)

  • Complete cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • Cells of interest, seeded at an appropriate density

  • Viability assay reagent (e.g., MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the 1 M stock solution in complete cell culture medium to achieve the desired final concentrations.

    • For example, to prepare a 10 mM working solution from a 1 M stock, add 10 µL of the stock solution to 990 µL of medium (a 1:100 dilution).

    • Always include a vehicle control (medium only) to account for any effects of the solvent.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared working solutions (including the vehicle control) to the respective wells.

    • Ensure each concentration is tested in triplicate or more for statistical significance.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).[8][11] The incubation time is a critical variable and should be optimized for the specific cell line and experimental question.

  • Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then dissolving the formazan crystals in a solvent like DMSO before reading the absorbance.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the dose-response relationship and calculate values such as the IC50.

Visualizations

G cluster_prep Preparation cluster_sterile Sterilization & Storage cluster_use Application weigh 1. Weigh Metformin HCl Powder dissolve 2. Dissolve in Sterile Water or Medium weigh->dissolve vortex 3. Vortex Until Completely Dissolved dissolve->vortex filter 4. Sterilize with 0.22 µm Filter vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store Appropriately (4°C or -80°C) aliquot->store dilute 7. Dilute to Working Concentration in Medium store->dilute treat 8. Treat Cells in Culture Plate dilute->treat

Caption: Experimental workflow for preparing metformin HCl stock solution.

G Metformin Metformin HCl Mito Mitochondrial Complex I Metformin->Mito ATP ATP Synthesis ↓ Mito->ATP AMP_ATP AMP:ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Downstream Downstream Effects: - Gluconeogenesis ↓ - Protein Synthesis ↓ - Autophagy ↑ AMPK->Downstream

Caption: Simplified signaling pathway of metformin action via AMPK.

References

Application Notes and Protocols: Determining the Optimal Tiformin Concentration for Inducing Metabolic Stress in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tiformin (a research-grade equivalent of metformin) to induce metabolic stress in cancer cells. This document outlines the underlying mechanisms, provides quantitative data on effective concentrations in various cancer cell lines, and offers detailed protocols for key experimental assays to measure the induced metabolic stress.

Introduction to this compound-Induced Metabolic Stress

This compound is a biguanide that primarily functions by inhibiting Complex I of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in the AMP:ATP ratio. The resulting energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2] Activated AMPK attempts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In cancer cells, which often have a high metabolic demand, this disruption of their primary energy source creates significant metabolic stress, making them vulnerable to cell death or sensitization to other therapies.[1][2]

Quantitative Data: this compound Concentration and Effects

The optimal concentration of this compound for inducing metabolic stress is cell-line dependent and influenced by experimental conditions such as glucose availability. The following tables summarize quantitative data from various studies.

Table 1: Effective this compound Concentrations for Inducing Cytotoxicity in Cancer Cell Lines

Cancer Cell LineThis compound ConcentrationIncubation TimeEffectReference
Ovarian (A2780, SKOV3)20 µmol/L24-48 hoursPotentiates chemotherapy, no significant cell death alone[3]
Ovarian (A2780, SKOV3)5-50 mmol/L48 hoursInduces cell death[3]
Breast (MCF-7)14.21 ± 1.33 mM (IC50)72 hoursDecreased cell viability[4][5]
Breast (MDA-MB-231)12 ± 5.8 mM (IC50)72 hoursDecreased cell viability[4][5]
Various (MCF-7, A549, etc.)5, 10, 20, 30 mM24-96 hoursDecreased cell viability[6]
KRASG12D/LKB1del Lung Cancer2 mM72 hoursInduces cell death[7]

Table 2: Metabolic Effects of this compound on Cancer Cells

Cancer Cell LineThis compound ConcentrationIncubation TimeMetabolic AssayKey FindingsReference
KRASG12D/LKB1del Lung Cancer2 mM24 hoursSeahorse XF AnalysisDecreased Oxygen Consumption Rate (OCR)[7]
Breast (MCF-7)14.21 mM48 hoursMetabolomics (LC-MS/MS)Altered levels of 12 metabolites[4][5]
Breast (MDA-MB-231)12 mM48 hoursMetabolomics (LC-MS/MS)Altered levels of 30 metabolites, including upregulation of glutathione and sphingosine[4][5]

Signaling Pathways and Experimental Workflows

This compound-AMPK Signaling Pathway

The primary mechanism of this compound involves the inhibition of mitochondrial Complex I, leading to the activation of the AMPK signaling cascade.

Tiformin_AMPK_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits ATP_Reduction ↓ ATP Production ↑ AMP:ATP Ratio Mito_Complex_I->ATP_Reduction AMPK_Activation AMPK Activation ATP_Reduction->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Catabolism_Stimulation ↑ Glycolysis ↑ Autophagy AMPK_Activation->Catabolism_Stimulation Anabolism_Inhibition ↓ Protein & Lipid Synthesis ↓ Cell Proliferation mTOR_Inhibition->Anabolism_Inhibition

Caption: this compound inhibits mitochondrial Complex I, leading to AMPK activation and subsequent metabolic reprogramming.

Experimental Workflow for Assessing Metabolic Stress

A typical workflow to assess this compound-induced metabolic stress involves cell treatment followed by various metabolic assays.

Experimental_Workflow cluster_prep Preparation cluster_assays Metabolic Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tiformin_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Tiformin_Treatment ATP_Assay ATP Quantification Assay Tiformin_Treatment->ATP_Assay Seahorse_Assay Seahorse XF (OCR & ECAR Measurement) Tiformin_Treatment->Seahorse_Assay Metabolomics Metabolomics (LC-MS/MS or GC-MS) Tiformin_Treatment->Metabolomics Data_Quantification Quantification of Metabolic Parameters ATP_Assay->Data_Quantification Seahorse_Assay->Data_Quantification Pathway_Analysis Metabolic Pathway Enrichment Analysis Metabolomics->Pathway_Analysis

Caption: General workflow for studying this compound-induced metabolic stress in cancer cells.

Experimental Protocols

Protocol for Measuring Cellular ATP Levels

This protocol is adapted from a method for analyzing energy metabolism by directly measuring ATP levels.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well white, clear-bottom tissue culture plates

  • ATP measurement kit (e.g., ATPlite Luminescence Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 10 µM to 20 mM) and a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP measurement kit reagents to room temperature.

    • Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a cell lysis solution followed by the addition of a substrate solution that generates a luminescent signal in the presence of ATP.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a cell viability assay like MTT or by cell counting).

    • Express the ATP levels in treated cells as a percentage of the vehicle-treated control cells.

Protocol for Seahorse XF Cell Mito Stress Test

This protocol provides a general guideline for using the Agilent Seahorse XF Analyzer to measure mitochondrial respiration.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • This compound stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • One hour before the assay, wash the cells with pre-warmed Seahorse XF assay medium and replace it with fresh assay medium.

    • Incubate the cell plate in a non-CO2 37°C incubator for at least 45-60 minutes to allow the temperature and pH to equilibrate.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • Run the pre-programmed Mito Stress Test protocol, which will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between this compound-treated and control cells.

Protocol for Metabolite Extraction for Metabolomics

This protocol outlines a general procedure for extracting metabolites from cultured cancer cells for analysis by mass spectrometry.[5][12]

Materials:

  • Cancer cell line of interest cultured in appropriate vessels (e.g., 6-well plates or 10 cm dishes)

  • This compound stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Metabolism Quenching and Cell Washing:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium and quench metabolic activity.

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cells.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells from the surface of the vessel into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Sample Drying and Storage:

    • Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

    • Store the dried metabolite pellet at -80°C until analysis by LC-MS/MS or GC-MS.

Conclusion

The optimal this compound concentration for inducing metabolic stress in cancer cells is a critical parameter that requires empirical determination for each cell line and experimental context. By leveraging the quantitative data and detailed protocols provided in these application notes, researchers can effectively design and execute experiments to investigate the metabolic vulnerabilities of cancer cells and explore the therapeutic potential of this compound. It is recommended to perform dose-response and time-course experiments to identify the ideal conditions for achieving the desired level of metabolic stress for your specific research questions.

References

Application Notes and Protocols: In Vivo Dosing Strategies for Tiformin in Rodent Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiformin (Metformin) is a first-line oral biguanide anti-diabetic drug widely used in the management of type 2 diabetes. Its primary mechanisms of action include the suppression of hepatic gluconeogenesis and the enhancement of insulin sensitivity in peripheral tissues. Rodent models of diabetes are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents like this compound. This document provides detailed application notes and standardized protocols for in vivo dosing of this compound in commonly used rodent models of diabetes.

Data Presentation: this compound Dosing Regimens in Rodent Models

The following tables summarize quantitative data on this compound dosing strategies from various studies in diabetic rodent models.

Table 1: this compound Dosing in Streptozotocin (STZ)-Induced Diabetic Rodent Models

Rodent SpeciesDiabetes Induction MethodThis compound DoseAdministration RouteTreatment DurationKey FindingsReference
Rat (Wistar)Single intraperitoneal (i.p.) injection of STZ (55 mg/kg)200 mg/kg/dayOral35 daysMitigated signs of adenine-induced chronic kidney disease in diabetic rats.[1]
Rat (Sprague-Dawley)Intraperitoneal (i.p.) injection of STZ (60 mg/kg)55.33 mg/kg/dayIntragastric35 daysInvestigated effects on serum testosterone, growth hormone, and IGF-1 levels.[2]
RatIntravenous (i.v.) injection of STZ (60 mg/kg)1.0 mg/kg (every 8 hours)InjectionNot specifiedCompared therapeutic effects with tetrandrine on glucose transporter 4 (GLUT4) protein levels.[2]
Mouse (C57BL/6)Not specified (diabetic model)5 mg/kg/dayOral gavage28 daysStudied the therapeutic potential on Müller cell apoptosis in diabetic retinopathy.[3]
RatFructose solution (10%) for 2 weeks followed by STZ (40 mg/kg)150 mg/kgNot specified1 monthInvestigated effects in combination with baricitinib on pancreatic NF-κB levels and HOMA-IR.[3]

Table 2: this compound Dosing in High-Fat Diet (HFD) and STZ-Induced Diabetic Rodent Models

Rodent SpeciesDiabetes Induction MethodThis compound DoseAdministration RouteTreatment DurationKey FindingsReference
Rat (Wistar)High-fat diet followed by a single low-dose i.p. injection of STZ (30 mg/kg)Not specifiedIntragastric13 weeksDemonstrated renoprotective effects by improving glycemic control, lipid metabolism, and reducing oxidative stress.[4]
Rat (Wistar)High-fat diet for 6 weeks followed by a low-dose i.p. injection of STZ500 mg/kg body weight/dayNot specified4 weeksInvestigated the effect on serum total bile acids and glucose/lipid metabolism.[5]

Table 3: this compound Dosing in Genetic and Other Rodent Models of Diabetes

Rodent SpeciesModelThis compound DoseAdministration RouteTreatment DurationKey FindingsReference
Mouse (NOD)Spontaneous Type 1 DiabetesNot specifiedOral gavageNot specifiedAmeliorated insulitis without normalizing blood glucose levels.[3]
Mouse (C57BL/6)Middle-aged mice0.1% (w/w) in dietIn dietFrom 54 weeks of ageImproved healthspan and lifespan, activated AMPK.[6]

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ)

Objective: To induce a state of hyperglycemia in rodents that mimics Type 1 diabetes through the specific destruction of pancreatic β-cells.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate Buffer (pH 4.5)

  • Rodents (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice)

  • Sterile syringes and needles

  • Glucometer and test strips

  • Animal balance

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Preparation of STZ Solution: On the day of induction, prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5). STZ is light-sensitive and unstable in solution, so it should be prepared immediately before use and kept on ice.

  • Fasting: Fast the animals for 4-6 hours prior to STZ injection to achieve a stable baseline blood glucose level.

  • STZ Administration:

    • Weigh each animal to determine the precise dose.

    • For rats, a single intraperitoneal (i.p.) injection of 40-65 mg/kg STZ is commonly used.[7] A dose of 55 mg/kg is often effective.[1]

    • For mice, multiple low doses of STZ (e.g., 40 mg/kg for 5 consecutive days) can be administered to induce a more gradual onset of diabetes, mimicking the autoimmune process in human Type 1 diabetes.[8]

    • Administer the STZ solution via i.p. injection.

  • Post-Injection Care: To prevent STZ-induced hypoglycemia, provide the animals with a 5-10% sucrose solution in their drinking water for the first 24 hours after injection.

  • Confirmation of Diabetes:

    • Measure blood glucose levels from the tail vein 48-72 hours after the final STZ injection.

    • Animals with fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be included in the study.

Protocol 2: Induction of Type 2 Diabetes using a High-Fat Diet and Low-Dose STZ

Objective: To establish a rodent model that recapitulates the key features of human Type 2 diabetes, including insulin resistance and subsequent β-cell dysfunction.

Materials:

  • High-Fat Diet (HFD; typically 45-60% kcal from fat)

  • Streptozotocin (STZ)

  • 0.1 M Citrate Buffer (pH 4.5)

  • Rodents (e.g., Wistar or Sprague-Dawley rats)

  • Standard laboratory equipment as listed in Protocol 1.

Procedure:

  • Induction of Insulin Resistance:

    • Following acclimatization, feed the animals a high-fat diet for a period of 4-8 weeks.[5][9] This will induce obesity and insulin resistance.

    • A control group should be maintained on a standard chow diet.

  • Low-Dose STZ Administration:

    • After the HFD feeding period, administer a single low dose of STZ (e.g., 30-40 mg/kg, i.p.) to the HFD-fed animals.[4][9] This dose is intended to cause partial β-cell damage, leading to a state of relative insulin deficiency on a background of insulin resistance.

    • The control group on the standard diet should be injected with citrate buffer alone.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels weekly.

    • Rats with fasting blood glucose levels consistently above 200 mg/dL are typically considered to have developed type 2 diabetes.[5][10]

    • Oral glucose tolerance tests (OGTT) can also be performed to confirm impaired glucose tolerance.

Protocol 3: Administration of this compound

Objective: To deliver this compound to diabetic rodents in a consistent and reproducible manner.

Methods of Administration:

  • Oral Gavage (PO): This is the most common and precise method for oral drug delivery.

    • Prepare a fresh solution or suspension of this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).

    • Calculate the required volume based on the animal's body weight and the desired dose.

    • Administer the solution directly into the stomach using a gavage needle.

  • In Drinking Water: This method is less stressful for the animals but offers less precise dosing.

    • Dissolve the calculated amount of this compound in the drinking water.

    • Monitor daily water consumption to estimate the average daily dose per animal.

    • Prepare fresh this compound-containing water regularly (e.g., every 2-3 days).

  • In Diet: this compound can be mixed with powdered chow.

    • Calculate the amount of this compound needed based on the average daily food intake to achieve the target dose (e.g., 0.1% w/w).[6]

    • Thoroughly mix the this compound with the powdered diet.

    • Provide the medicated diet to the animals.

  • Intraperitoneal (i.p.) Injection: While less common for clinical administration, i.p. injection can be used for research purposes to bypass oral absorption.

    • Prepare a sterile solution of this compound in saline.

    • Administer the solution via i.p. injection.

Visualizations

Tiformin_Signaling_Pathway Metformin This compound (Metformin) Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio Leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: this compound's primary signaling pathway, initiating with the inhibition of Mitochondrial Complex I.

Experimental_Workflow_T2DM cluster_Induction Diabetes Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) HFD High-Fat Diet (4-8 weeks) Acclimatization->HFD STZ_injection Low-Dose STZ Injection (e.g., 30 mg/kg) HFD->STZ_injection Confirmation Confirmation of Diabetes (Blood Glucose > 200 mg/dL) STZ_injection->Confirmation Grouping Randomization into Groups (Control, this compound) Confirmation->Grouping Treatment This compound Administration (e.g., Oral Gavage, 4-13 weeks) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Endpoint Endpoint Measurements (OGTT, Tissue Collection) Monitoring->Endpoint Biochemical Biochemical Analysis (Lipids, Insulin) Endpoint->Biochemical Histology Histopathological Analysis (Pancreas, Kidney) Endpoint->Histology

Caption: Experimental workflow for evaluating this compound in a high-fat diet/STZ-induced rodent model of Type 2 Diabetes.

References

Application Notes and Protocols: Tiformin as a Positive Control for AMPK Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiformin (Metformin) is a widely prescribed first-line therapeutic agent for type 2 diabetes.[1][2] Its primary mechanism of action involves the activation of the 5'-AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3] This activation plays a pivotal role in regulating glucose and lipid metabolism.[2] In a research setting, this compound's well-characterized ability to activate AMPK makes it an ideal positive control for studies investigating this signaling pathway. These application notes provide detailed protocols and data for utilizing this compound as a positive control in AMPK activation studies.

Mechanism of Action

This compound activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain.[3][4][5] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[3] The elevated AMP levels allosterically activate AMPK, which is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[4] Activation of AMPK involves the phosphorylation of the α subunit at Threonine 172 (Thr-172) by upstream kinases, most notably Liver Kinase B1 (LKB1).[4][6] this compound promotes the formation of the AMPK αβγ heterotrimeric complex, which enhances phosphorylation by LKB1 and protects the complex from dephosphorylation.[4]

Key Signaling Pathways

Activated AMPK orchestrates a metabolic switch from anabolic to catabolic processes to restore cellular energy balance. This involves the regulation of several downstream signaling pathways.

This compound-AMPK Signaling Pathway

The activation of AMPK by this compound triggers a cascade of downstream events aimed at conserving cellular energy.

This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I This compound->Mitochondrial_Complex_I inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio leads to LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK (inactive) LKB1->AMPK phosphorylates pAMPK pAMPK (Thr-172) (active) AMPK->pAMPK

Caption: this compound-mediated activation of AMPK.

Downstream Effects of AMPK Activation

Once activated, AMPK phosphorylates a multitude of downstream targets to regulate various cellular processes. A key downstream pathway inhibited by AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[7][8]

pAMPK pAMPK (active) mTORC1 mTORC1 pAMPK->mTORC1 inhibits Autophagy Autophagy pAMPK->Autophagy induces ACC ACC pAMPK->ACC inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation promotes p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis promotes

Caption: Key downstream pathways regulated by AMPK.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using this compound to activate AMPK. These values can serve as a reference for expected outcomes in your experiments.

Table 1: this compound Concentration for AMPK Activation

Cell TypeThis compound Concentration (mM)Incubation Time (hours)Observed Effect
Primary Rat Hepatocytes0.5 - 23 - 24Time and dose-dependent increase in AMPK activity.[3]
Human Lymphoma Cell Lines8.5 - 20.848IC50 for growth inhibition.[7]
PC3 and OVCAR3 Cells0.01 - 172Increased phosphorylation of AMPK and ACCA.[6]
Renal Cancer Cells (A498, GRC-1)348Suppression of cell growth under normal glucose conditions.[9]
Bovine Aortic Endothelial Cells0.1 - 1Not SpecifiedConcentration-dependent increase in AMPK phosphorylation.[10]

Table 2: Effects of this compound on Downstream Targets

Cell TypeThis compound Concentration (mM)Downstream TargetEffect
Human Lymphoma Cells10mTOR, p70S6K, 4EBP1Inhibition of phosphorylation.[7]
PC3 and OVCAR3 Cells1Histone H3, Histone H4, α-tubulin, p65Increased acetylation.[6]
Primary Rat HepatocytesNot SpecifiedAcetyl-CoA Carboxylase (ACC)Reduced activity.[2]
Primary Rat HepatocytesNot SpecifiedSREBP-1Suppressed expression.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess AMPK activation using this compound as a positive control.

Experimental Workflow

Start Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Lysate_Prep Prepare Cell Lysates Harvest->Lysate_Prep Western_Blot Western Blot Analysis (pAMPK, pACC) Lysate_Prep->Western_Blot IP Immunoprecipitation (AMPKα) Lysate_Prep->IP End Data Analysis Western_Blot->End Kinase_Assay AMPK Kinase Assay IP->Kinase_Assay Kinase_Assay->End Proliferation_Assay->End

Caption: General workflow for AMPK activation studies.

Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol is for detecting the phosphorylation status of AMPK (Thr-172) and its direct substrate ACC (Ser-79) as markers of AMPK activation.

Materials:

  • Cell culture medium

  • This compound (Metformin hydrochloride)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.5-10 mM) for the specified time (e.g., 1-24 hours). Include a vehicle-treated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: AMPK Activity Assay

This assay directly measures the kinase activity of AMPK.

Materials:

  • Anti-AMPKα antibody for immunoprecipitation

  • Protein A/G agarose beads

  • AMPK kinase assay kit (containing SAMS peptide substrate and [γ-³²P]ATP)

  • Cell lysates prepared as in Protocol 1

Procedure:

  • Immunoprecipitation: Incubate cell lysates with an anti-AMPKα antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-3 hours to capture the AMPK complexes.

  • Kinase Reaction:

    • Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.

    • Resuspend the beads in kinase assay buffer containing the SAMS peptide and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for the recommended time (e.g., 10-20 minutes).

  • Measurement of ³²P Incorporation: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the kinase activity in this compound-treated samples to the control samples.

Protocol 3: Cell Proliferation Assay

This assay assesses the effect of AMPK activation on cell growth.

Materials:

  • Cell culture medium

  • This compound

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the specified time.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control and determine the IC50 value if applicable.

Conclusion

This compound is a reliable and well-documented positive control for inducing AMPK activation. Its use in the described protocols allows for the robust validation of experimental systems and the accurate interpretation of data in studies focused on the AMPK signaling pathway. By following these application notes, researchers can confidently employ this compound to investigate the multifaceted roles of AMPK in health and disease.

References

Application Note: Evaluating the Metabolic Effects of Metformin Using the Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, providing critical insights into mitochondrial respiration and glycolysis.[1] By measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can obtain a comprehensive metabolic phenotype of live cells.[1] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the metabolic effects of metformin, a widely used therapeutic for type 2 diabetes known to impact cellular energy pathways.[2][3] Metformin's primary mechanism involves the inhibition of mitochondrial respiratory-chain complex 1, which subsequently activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2]

This protocol will guide users through the necessary steps to assess how metformin treatment alters key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4]

Signaling Pathway of Metformin Action

Metformin enters the cell primarily through the organic cation transporter 1 (OCT1). Inside the cell, it accumulates in the mitochondria and directly inhibits Complex I of the electron transport chain (ETC). This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways (like gluconeogenesis) and stimulate catabolic pathways to restore cellular energy balance.

Metformin_Signaling cluster_cell Hepatocyte cluster_mito Mitochondrion Metformin_ext Metformin (extracellular) OCT1 OCT1 Metformin_ext->OCT1 Metformin_int Metformin (intracellular) OCT1->Metformin_int uptake Complex_I Complex I ATP_Synthase ATP Synthase Complex_I->ATP_Synthase H+ gradient ATP ATP Complex_I->ATP decreased production ATP_Synthase->ATP produces AMP AMP ATP->AMP ratio decrease AMPK AMPK AMP->AMPK activates pAMPK pAMPK (active) AMPK->pAMPK Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis inhibits Metformin_int->Complex_I inhibits

Caption: Metformin signaling pathway.

Experimental Workflow

The experimental workflow begins with seeding cells in a Seahorse XF96 cell culture microplate and allowing them to adhere overnight. The following day, the sensor cartridge is hydrated. Cells are then treated with metformin for a specified duration. Following treatment, the culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator. The Seahorse XF Cell Mito Stress Test is then performed, which involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure different parameters of mitochondrial respiration.

Seahorse_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_injections Seahorse Injections seed_cells Seed Cells in XF96 Plate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat Cells with Metformin change_medium Replace with XF Assay Medium treat_cells->change_medium incubate_no_co2 Incubate (37°C, non-CO2) change_medium->incubate_no_co2 run_seahorse Perform Seahorse XF Mito Stress Test incubate_no_co2->run_seahorse oligomycin Oligomycin fccp FCCP rot_aa Rotenone/ Antimycin A

References

Application Notes & Protocols: Establishing a Metformin-Resistant Cell Line for Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metformin, a first-line drug for type 2 diabetes, has garnered significant attention for its potential anticancer properties.[1][2] Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation.[3][4][5] However, as with many anticancer agents, the development of resistance can limit its therapeutic efficacy.[6][7] Establishing metformin-resistant cancer cell lines is a crucial in vitro model for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it.

These application notes provide a comprehensive guide for researchers to develop and characterize metformin-resistant cancer cell lines. The protocols detail the stepwise procedures for inducing resistance, validating the resistant phenotype, and investigating the underlying signaling and metabolic alterations.

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the overall workflow for establishing a resistant cell line and the key signaling pathways implicated in metformin's action and potential resistance mechanisms.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic Validation cluster_2 Phase 3: Mechanistic Studies start Parental Cell Line Culture treat Continuous Exposure to Metformin (Dose Escalation) start->treat select Selection & Expansion of Resistant Clones treat->select ic50 Determine Metformin IC50 (MTT Assay) select->ic50 compare Compare IC50 with Parental Line ic50->compare confirm Confirm Resistance (IC50 Shift) compare->confirm western Western Blot Analysis (AMPK/mTOR/Akt) confirm->western glucose Glucose Uptake Assay confirm->glucose other Migration, Cell Cycle, etc. confirm->other G Met Metformin CompI Mitochondrial Complex I Met->CompI Inhibits AMP_ATP ↑ AMP/ATP Ratio CompI->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Activates (Phosphorylates) mTORC1 mTORC1 AMPK->mTORC1 Inhibits ProteinSynth Protein Synthesis (e.g., p70S6K) mTORC1->ProteinSynth Promotes Prolif Cell Growth & Proliferation ProteinSynth->Prolif Leads to G cluster_resistance Potential Resistance Mechanisms Met Metformin AMPK AMPK Pathway Met->AMPK Diminished Activation mTORC1 mTORC1 AMPK->mTORC1 Ineffective Inhibition Prolif Cell Proliferation mTORC1->Prolif Akt Akt Pathway Upregulation Akt->mTORC1 Activates Metabolic Metabolic Reprogramming (e.g., Altered Glucose Uptake) Metabolic->Prolif Sustains Gene Altered Gene Expression (e.g., Inflammatory/Invasive Genes) Gene->Prolif Promotes

References

Application Notes and Protocols for Administering Metformin to C. elegans for Lifespan Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metformin, a first-line drug for type 2 diabetes, has been shown to extend the lifespan of the model organism Caenorhabditis elegans.[1][2] This document provides detailed protocols for administering metformin to C. elegans in lifespan studies, summarizes key quantitative data from published research, and illustrates the underlying molecular pathways and experimental workflows.

Introduction

Caenorhabditis elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and conserved aging-related signaling pathways. Metformin has been demonstrated to prolong lifespan and enhance healthspan in C. elegans, making it a valuable tool for studying the mechanisms of aging.[1][3] The effects of metformin are multifaceted, involving the activation of the AMP-activated protein kinase (AMPK) pathway, modulation of the insulin/IGF-1 signaling (IIS) pathway, and alterations in microbial metabolism.[1][2][4][5] It is important to note that the lifespan-extending effects of metformin can be influenced by experimental conditions, such as the composition of the growth media.[6][7]

Signaling Pathways Modulated by Metformin in C. elegans

Metformin's pro-longevity effects in C. elegans are primarily attributed to its influence on two key signaling pathways:

  • AMPK/aak-2 Pathway: Metformin activates AAK-2, the C. elegans homolog of AMPK. This activation is thought to mimic a state of low energy, leading to downstream effects that promote longevity.[1][2]

  • Insulin/IGF-1 Signaling (IIS) Pathway: Metformin can modulate the IIS pathway, which is highly conserved from worms to humans and plays a crucial role in regulating lifespan.[5][8] Reducing the activity of this pathway is a known mechanism for extending lifespan in C. elegans.[5][8]

  • Lysosomal Pathway: Metformin acts through the v-ATPase-Ragulator lysosomal pathway to coordinate mTORC1 and AMPK, which are central hubs for metabolic programs.[1][2]

  • Mitohormesis: Metformin can induce a mild increase in reactive oxygen species (ROS) in the mitochondria, leading to a protective response that ultimately enhances stress resistance and longevity.[3]

Below is a diagram illustrating the key signaling pathways influenced by metformin in C. elegans.

Metformin_Signaling_Pathways cluster_Metformin Metformin cluster_Cell C. elegans Cell Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria Mitohormesis Lysosome Lysosome Metformin->Lysosome v-ATPase-Ragulator IIS Insulin/IGF-1 Signaling (DAF-2) Metformin->IIS modulates ROS ROS Production Mitochondria->ROS AMPK AMPK (aak-2) activation Lysosome->AMPK mTORC1 mTORC1 inhibition Lysosome->mTORC1 Longevity Increased Lifespan AMPK->Longevity IIS->Longevity inhibition mTORC1->Longevity PRDX2 PRDX-2 ROS->PRDX2 PRDX2->Longevity

Caption: Metformin signaling pathways in C. elegans.

Experimental Protocols

  • Reagent: Metformin hydrochloride (Sigma-Aldrich or equivalent).

  • Solvent: Sterile deionized water.

  • Procedure:

    • Prepare a 1 M stock solution of metformin by dissolving the appropriate amount in sterile water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at 4°C for up to one month.

  • Materials:

    • Standard Nematode Growth Medium (NGM) agar. Note: The type of agar (e.g., Bacto agar vs. agarose) can influence the outcome of metformin treatment.[6][7] It is crucial to be consistent with the agar source and lot throughout an experiment.

    • E. coli OP50 culture.

    • Metformin stock solution (1 M).

    • 5-Fluoro-2'-deoxyuridine (FUDR) stock solution (optional, to prevent progeny production).

  • Procedure:

    • Prepare NGM agar according to standard protocols.

    • Autoclave the NGM and cool it to approximately 55-60°C in a water bath.

    • Add the metformin stock solution to the molten NGM to achieve the desired final concentration (commonly ranging from 1 mM to 100 mM).[8][9] Swirl gently to mix thoroughly.

    • (Optional) Add FUDR to a final concentration of 50 µM to prevent the growth of offspring, which can confound lifespan measurements.[1][8]

    • Pour the metformin-containing NGM into petri plates and allow them to solidify.

    • Seed the plates with a lawn of E. coli OP50 and allow the lawn to grow for 24-48 hours at room temperature before use. The interaction between metformin and the bacterial food source is critical for its life-extending effects.[4][9]

  • Synchronization of Worms:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.

    • Plate the synchronized L1 larvae onto standard NGM plates seeded with E. coli OP50 and allow them to develop to the L4 stage at 20°C.

  • Initiation of Metformin Treatment:

    • Transfer L4 stage worms to the prepared metformin-containing NGM plates (and control plates without metformin).[1][8]

    • The day of transfer is considered Day 0 of the lifespan assay.

  • Scoring and Maintenance:

    • Incubate the plates at 20°C.

    • Score the worms every 1-2 days for survival. Worms that do not respond to gentle prodding with a platinum wire are considered dead.

    • Transfer the worms to fresh plates every 2-4 days to prevent starvation and ensure consistent drug exposure.

    • Censor worms that crawl off the agar, have a "burst" vulva, or die from internal hatching of progeny (if FUDR is not used).

The following diagram outlines the experimental workflow for a C. elegans lifespan assay with metformin.

Lifespan_Assay_Workflow start Start sync Synchronize Worms (Bleaching) start->sync l1 Plate L1 Larvae on NGM sync->l1 l4 Grow to L4 Stage at 20°C l1->l4 transfer Transfer L4 Worms (Day 0) l4->transfer control_plates Control NGM Plates transfer->control_plates metformin_plates Metformin NGM Plates transfer->metformin_plates score Score Survival Every 1-2 Days control_plates->score metformin_plates->score transfer_fresh Transfer to Fresh Plates score->transfer_fresh Every 2-4 days end End of Lifespan score->end All worms are dead transfer_fresh->score

Caption: Experimental workflow for C. elegans lifespan assay.

Data Presentation

The following table summarizes quantitative data on the effects of metformin on C. elegans lifespan from various studies. It is important to note that direct comparison between studies can be challenging due to differences in experimental conditions.

StudyC. elegans StrainMetformin ConcentrationMean Lifespan Extension (%)Key Findings
Onken and Driscoll, 2010N2 (wild-type)50 mM~40%Metformin extends lifespan by mimicking a dietary restriction-like state.
Cabreiro et al., 2013[4][9]N2 (wild-type)25 mM18%Metformin alters microbial folate and methionine metabolism in the E. coli food source, which contributes to lifespan extension.[4][9]
Cabreiro et al., 2013[4][9]N2 (wild-type)50 mM36%The effects of metformin on lifespan are dependent on live bacteria.[4][9]
Chen et al., 2017[1][2]N2 (wild-type)50 mMNot specifiedMetformin acts through the lysosomal pathway to inhibit mTORC1 and activate AMPK.[1][2]
Admasu et al., 2023N2 (wild-type)50 mM or 70 mMSignificant extensionMetformin extends the median lifespan in three different C. elegans strains.[10]
Wu et al., 2016N2 (wild-type)50 mMNot specifiedMetformin inhibits mTORC1 by restricting the transit of RagA-RagC GTPase through the nuclear pore complex.[1][2]

Conclusion

Administering metformin to C. elegans is a valuable method for investigating the mechanisms of aging. The protocols outlined in this document provide a framework for conducting robust and reproducible lifespan studies. Researchers should pay close attention to experimental variables, particularly the composition of the growth media and the concentration of metformin, to ensure reliable results. The data clearly indicate that metformin can significantly extend the lifespan of C. elegans, and ongoing research continues to unravel the intricate molecular pathways underlying this effect.

References

Application Notes and Protocols for Detecting Phosphorylated AMPK (p-AMPK) Following Tiformin Stimulation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of phosphorylated AMP-activated protein kinase (p-AMPK) in cell lysates following stimulation with Tiformin, a biguanide compound. The accompanying application notes offer context and guidance for interpreting the results.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation, through phosphorylation at Threonine 172 of the α-subunit, is a key event in response to cellular stress and various pharmacological agents. This compound, a member of the biguanide class of drugs, is known to activate AMPK. Monitoring the phosphorylation status of AMPK is therefore critical for understanding the mechanism of action of this compound and similar compounds. Western blotting is a widely used and effective technique for this purpose.

Signaling Pathway: this compound-Mediated AMPK Activation

This compound activates AMPK, which in turn modulates downstream signaling pathways, most notably by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to a reduction in protein synthesis and cell proliferation.[1]

Tiformin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Proliferation mTORC1->Protein_Synthesis Promotes

Caption: this compound-AMPK signaling pathway.

Experimental Protocols

This section details the step-by-step methodology for performing a Western blot to detect p-AMPK after this compound stimulation.

Experimental Workflow Overview

The overall workflow involves cell culture and treatment, protein extraction, quantification, separation by gel electrophoresis, transfer to a membrane, and immunodetection.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis cell_culture 1. Cell Culture tiformin_stimulation 2. This compound Stimulation cell_culture->tiformin_stimulation cell_lysis 3. Cell Lysis tiformin_stimulation->cell_lysis protein_quantification 4. Protein Quantification (BCA Assay) cell_lysis->protein_quantification sample_prep 5. Sample Preparation for Electrophoresis protein_quantification->sample_prep sds_page 6. SDS-PAGE sample_prep->sds_page protein_transfer 7. Protein Transfer (to PVDF membrane) sds_page->protein_transfer blocking 8. Blocking protein_transfer->blocking primary_ab 9. Primary Antibody Incubation (anti-p-AMPK) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection imaging 12. Image Acquisition detection->imaging quantification 13. Densitometry Analysis imaging->quantification normalization 14. Normalization (to Total AMPK or Loading Control) quantification->normalization

Caption: Western blot experimental workflow.

Detailed Protocol

Materials and Reagents:

  • Cell culture medium and supplements

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer[2][3]

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Mouse anti-β-actin (or other loading control)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Tris-buffered saline with Tween-20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Culture and this compound Stimulation:

    • Seed cells (e.g., HeLa, HepG2) in appropriate culture dishes and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 mM) for a specified time (e.g., 30 minutes, 1, 2, 4, 8, 24 hours).[3] Include a vehicle-treated control group.

  • Protein Extraction:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[2][3]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[2]

    • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.

    • Mix a calculated volume of each lysate with Laemmli sample buffer (to a final concentration of 1x).

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[4]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-AMPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times for 5-10 minutes each with TBST.[4]

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[4]

    • Wash the membrane again three times for 5-10 minutes each with TBST.

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[4]

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).

    • To account for loading differences, strip the membrane and re-probe with an antibody for total AMPK or a loading control protein (e.g., β-actin).

    • Normalize the p-AMPK signal to the total AMPK or loading control signal.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in tables for clear comparison of p-AMPK levels under different conditions.

Table 1: Dose-Dependent Effect of this compound on p-AMPK Levels

This compound Concentration (mM)Relative p-AMPK/Total AMPK Ratio (Fold Change vs. Control)
0 (Control)1.00
11.85
53.20
104.50

Table 2: Time-Course of this compound (5 mM) on p-AMPK Levels

Time (hours)Relative p-AMPK/Total AMPK Ratio (Fold Change vs. 0h)
01.00
0.52.10
12.90
23.50
43.10
82.50
241.60

Note: The data presented in these tables are representative examples and may vary depending on the cell line and experimental conditions.[5][6][7][8]

References

Troubleshooting & Optimization

Troubleshooting Tiformin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Tiformin in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Question: My this compound powder is not dissolving in water. What should I do?

Answer:

Several factors can affect the dissolution of this compound. Follow this step-by-step troubleshooting workflow:

  • Verify the Form of this compound: Confirm whether you are using this compound free base or this compound hydrochloride. The hydrochloride salt is specifically designed for improved aqueous solubility.[1] this compound free base has significantly lower aqueous solubility.

  • Check the Solvent: Ensure you are using a high-purity solvent such as deionized or distilled water. Impurities can affect solubility.

  • Adjust the pH: this compound is a basic compound due to its guanidino group. Its solubility is highly pH-dependent. Lowering the pH of the solution (to pH < 7) will protonate the guanidino group, increasing its interaction with water and thereby enhancing solubility. Try acidifying the solution slightly with dilute HCl.

  • Gentle Heating and Agitation: Apply gentle heat (e.g., 37-40°C) while stirring the solution. This can increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.

  • Consider Co-solvents: If working with the free base or if high concentrations are required, adding a small percentage (5-20%) of a water-miscible co-solvent like ethanol, propylene glycol, or PEG 400 can improve solubility.[2]

dot

G start This compound Fails to Dissolve check_form 1. Verify Form: Free Base or Hydrochloride Salt? start->check_form use_hcl Using this compound HCl? check_form->use_hcl HCl Salt is_freebase Using Free Base check_form->is_freebase Free Base hcl_path Continue Troubleshooting use_hcl->hcl_path Yes switch_to_hcl Switch to this compound HCl for better aqueous solubility is_freebase->switch_to_hcl adjust_ph 2. Adjust pH: Lower pH with dilute HCl hcl_path->adjust_ph dissolved_ph Dissolved? adjust_ph->dissolved_ph Check heat_agitate 3. Apply Gentle Heat & Agitation (e.g., 37°C) dissolved_ph->heat_agitate No success Solution Prepared Successfully dissolved_ph->success Yes dissolved_heat Dissolved? heat_agitate->dissolved_heat Check cosolvent 4. Consider Co-solvents (e.g., Ethanol, PEG 400) dissolved_heat->cosolvent No dissolved_heat->success Yes dissolved_cosolvent Dissolved? cosolvent->dissolved_cosolvent Check consult Consult further (e.g., formulation specialist) dissolved_cosolvent->consult No dissolved_cosolvent->success Yes

Caption: Troubleshooting workflow for this compound solubility.

Question: My this compound solution is clear initially but forms a precipitate over time. Why is this happening?

Answer:

Precipitation from a solution that was initially clear can be due to several reasons:

  • Change in Temperature: If the solution was prepared with heating, it might have become supersaturated. As it cools to room temperature, the solubility decreases, causing the excess solute to precipitate.

  • pH Shift: The pH of your solution may have changed. Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered solutions, but if your solution contains other components, they might alter the pH over time, pushing it towards a value where this compound is less soluble.

  • Degradation: Although this compound is relatively stable, degradation into less soluble byproducts can occur over extended periods, especially if the solution is exposed to light or contains reactive species.[3] Storing solutions in the dark and at cool temperatures (2-8°C) is recommended.[4]

To resolve this, ensure your solution is not supersaturated. If it is, you may need to work with a lower concentration. Using a buffered aqueous solution (e.g., PBS or citrate buffer) at an appropriate acidic-to-neutral pH can help maintain a stable pH and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Compound Form BCS Class Reported Aqueous Solubility
Metformin (Analogue)HydrochlorideIII[6][7]> 300 mg/mL at room temp[6]
This compound HydrochlorideNot ClassifiedExpected to be high (>100 mg/mL)
This compound Free BaseNot ClassifiedExpected to be low

Q2: How does pH affect this compound solubility?

This compound contains a guanidino group, which is strongly basic (pKa of the conjugate acid is high, similar to Metformin's pKa of ~12.4).[5]

  • Acidic to Neutral pH (pH < 8): The guanidino group is protonated (cationic). This ionized form is highly polar and interacts favorably with water, leading to high solubility.

  • Alkaline pH (pH > 10): The guanidino group becomes deprotonated (neutral). The molecule becomes less polar, leading to a significant decrease in aqueous solubility.

Therefore, to ensure maximum solubility, aqueous solutions should be maintained at a neutral or slightly acidic pH.

dot

G cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 11) low_ph_eq This compound-H⁺ (Protonated) ⇌ this compound + H⁺ low_ph_result Equilibrium favors Protonated Form (Ionized, High Polarity) low_ph_eq->low_ph_result low_ph_sol Result: High Aqueous Solubility low_ph_result->low_ph_sol high_ph_eq This compound-H⁺ ⇌ this compound (Neutral) + H⁺ high_ph_result Equilibrium favors Neutral Form (Un-ionized, Low Polarity) high_ph_eq->high_ph_result high_ph_sol Result: Low Aqueous Solubility high_ph_result->high_ph_sol

Caption: Effect of pH on this compound ionization and solubility.

Q3: Can I use buffers to prepare my this compound solution?

Yes, using buffers is highly recommended, especially for experiments that are sensitive to pH changes. Standard biological buffers such as phosphate-buffered saline (PBS, pH 7.4) or citrate buffers (pH 3-6) are suitable. Dissolution of this compound hydrochloride in these buffers should be rapid.[7][8]

Q4: Are there any known stability issues with this compound in aqueous solutions?

Like its analogue Metformin, this compound is generally stable in standard aqueous solutions.[5] However, prolonged exposure to harsh conditions can lead to degradation.

  • Light Sensitivity: It is good practice to protect this compound solutions from light, especially during long-term storage, to prevent potential photodegradation.[3]

  • Strong Oxidizing Agents: Avoid mixing this compound solutions with strong oxidizing agents, as this can lead to chemical degradation.[9][10]

  • Storage: For long-term storage, it is recommended to store stock solutions at 2-8°C or frozen at -20°C, protected from light.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound HCl in water.

Materials:

  • This compound hydrochloride (MW: 180.63 g/mol )[11]

  • High-purity deionized water

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Mass: To prepare 10 mL of a 100 mM solution, calculate the required mass: Mass = 180.63 g/mol × 0.1 mol/L × 0.010 L = 0.1806 g (or 180.6 mg)

  • Weigh Compound: Accurately weigh 180.6 mg of this compound hydrochloride powder.

  • Dissolve: Add the powder to a 10 mL volumetric flask. Add approximately 7-8 mL of deionized water.

  • Mix: Place a magnetic stir bar in the flask and stir at room temperature until the solid is completely dissolved. This compound HCl should dissolve readily.

  • Adjust Volume: Once dissolved, carefully add deionized water to bring the final volume to the 10 mL mark.

  • Final Mix & Filter: Invert the flask several times to ensure the solution is homogeneous. For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Store: Store the solution in a clearly labeled, light-protected container at 2-8°C.

dot

G n1 1. Calculate Mass of this compound HCl n2 2. Weigh Powder n1->n2 n3 3. Add Powder and ~70% of Solvent (Water) to Flask n2->n3 n4 4. Stir Until Completely Dissolved n3->n4 n5 5. Add Solvent to Final Volume (QS) n4->n5 n6 6. Homogenize and Filter (if necessary) n5->n6 n7 7. Store Properly (2-8°C, protected from light) n6->n7

Caption: Experimental workflow for stock solution preparation.

Protocol 2: General Method for Solubility Enhancement by pH Adjustment

This protocol provides a general method for improving the solubility of this compound free base.

Materials:

  • This compound free base (MW: 144.18 g/mol )[12]

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stirrer

Procedure:

  • Prepare Suspension: Suspend the desired amount of this compound free base in the required volume of deionized water. The mixture will appear as a cloudy suspension.

  • Monitor pH: Place a calibrated pH probe into the suspension.

  • Titrate with Acid: While stirring, add 0.1 M HCl dropwise to the suspension.

  • Observe Dissolution: As the pH decreases, the this compound free base will protonate to form the more soluble hydrochloride salt in situ. Continue adding acid until the solution becomes clear.

  • Record Final pH: Note the pH at which the this compound completely dissolves. This will give an indication of the pH required to maintain its solubility at that concentration.

  • Adjust Final Volume: If necessary, add more water to reach the final target volume and concentration. Ensure the final pH remains in the desired range.

References

How to prevent Tiformin degradation in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific scientific literature detailing the degradation of Tiformin in cell culture environments. The following guidelines are based on extensive research into the stability of Metformin, a structurally and functionally similar biguanide. Researchers should consider these recommendations as a starting point and validate the stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my cell culture experiments?

Based on studies of the closely related compound Metformin, the primary factors influencing stability in solution are pH, temperature, and light exposure.[1][2] In a typical cell culture environment (pH 7.2-7.4, 37°C), degradation can occur over time, especially in long-term experiments.

Q2: How can I prepare and store this compound stock solutions to maximize stability?

For optimal stability, prepare this compound stock solutions in a buffered solution at a neutral pH. Studies on Metformin have shown good stability in solutions with a pH of 7.4 ± 0.3.[3] It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q3: How often should I replace the this compound-containing media in my long-term cell culture?

The frequency of media replacement will depend on the specific cell line, its metabolic rate, and the duration of the experiment. For experiments lasting several days to weeks, it is advisable to perform a stability study under your specific culture conditions to determine the degradation rate of this compound. As a general guideline, refreshing the media every 48-72 hours is a common practice to ensure a consistent concentration of the compound.

Q4: What are the known degradation products of similar biguanides like Metformin, and are they toxic to cells?

The primary degradation product of Metformin is guanylurea.[4][5][6] While some studies suggest that certain degradation by-products of pharmaceuticals can be toxic, the specific cytotoxic effects of this compound degradation products have not been characterized.[7] If you observe unexpected changes in cell viability or morphology, it could be related to the accumulation of degradation products.

Q5: Can components of the cell culture media affect this compound stability?

Yes, components in the media can interact with supplemented compounds. For instance, some vitamins and amino acids are known to be unstable in culture media.[8] While specific interactions with this compound are not documented, it is a possibility. Using a defined, serum-free media, if possible, can reduce the complexity of potential interactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. This compound may be degrading, leading to a decrease in its effective concentration.1. Perform a Stability Test: Quantify the concentration of this compound in your culture media over the course of a typical experiment using a suitable analytical method like HPLC.[9] 2. Increase Media Refreshment Frequency: Change the this compound-containing media more frequently (e.g., every 24-48 hours). 3. Optimize Storage: Ensure stock solutions are stored properly (aliquoted, frozen, and protected from light).
Unexpected cytotoxicity or changes in cell phenotype. Accumulation of potentially toxic degradation products.1. Analyze for Degradants: Use analytical techniques like LC-MS to detect the presence of degradation products in your used culture media.[4][9] 2. Reduce Exposure Time: If possible, modify the experimental design to reduce the continuous exposure time of the cells to the same batch of media.
Decreased this compound efficacy in later stages of a long-term experiment. Gradual degradation of this compound in the incubator environment (37°C).1. Prepare Fresh Solutions: For very long-term experiments, consider preparing fresh this compound stock solutions periodically. 2. Conduct Dose-Response at Different Time Points: This can help determine if the effective concentration is changing over time.

Quantitative Data Summary

The following tables summarize stability data for Metformin under various conditions, which may serve as a useful reference for this compound.

Table 1: Stability of Metformin in Aqueous Solution under Different pH and Oxidative Stress [1]

Condition Time (min) % Degradation
0.01 M HCl2405.73
0.1 M HCl2406.73
0.01 M NaOH2409.11
0.1 M NaOH24060.92
0.3% H₂O₂2406.58
3% H₂O₂2407.95

Table 2: Stability of Metformin Formulations Under Different Storage Conditions Over 30 Days [3]

Storage Condition Initial Concentration (%) Concentration after 30 Days (%)
25°C with light100>90
25°C in darkness100>90
4°C100>90
40°C100>90

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

  • Preparation: Prepare this compound-supplemented cell culture media at the desired final concentration.

  • Incubation: Place a sterile, cell-free aliquot of the media in a culture vessel inside a cell culture incubator (37°C, 5% CO₂).

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96 hours), aseptically remove a small sample of the media.

  • Storage: Immediately store the samples at -80°C until analysis to prevent further degradation.

  • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of this compound versus time to determine its degradation kinetics under your specific cell culture conditions.

Visualizations

mTOR_Signaling_Pathway Metformin Metformin/Tiformin (as a proxy) AMPK AMPK Metformin->AMPK Activates mTOR mTOR Metformin->mTOR Induces AMPK->mTOR Inhibits Protein_Synthesis Protein Synthesis & Cell Proliferation mTOR->Protein_Synthesis Promotes Degradation mTOR Degradation mTOR->Degradation Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results Prep_Media Prepare this compound-spiked cell culture media Incubate Incubate at 37°C, 5% CO₂ Prep_Media->Incubate Sample Collect samples at T=0, 24, 48, 72h Incubate->Sample Store Store samples at -80°C Sample->Store Analyze Quantify this compound (e.g., HPLC, LC-MS) Store->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Degradation Rate Plot->Determine

References

Addressing batch-to-batch variability of Tiformin hydrochloride powder

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tiformin hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of this compound hydrochloride powder. Consistent product quality is critical for reliable experimental outcomes, and this guide provides troubleshooting protocols and answers to frequently asked questions to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what are its key properties?

This compound hydrochloride is an oral hypoglycemic agent from the biguanide class, with the molecular formula C₅H₁₂N₄O·HCl.[1] It functions by enhancing insulin sensitivity and suppressing the liver's production of glucose.[1] Its hydrochloride salt form is used to improve aqueous solubility for oral administration.[1]

Key Properties of this compound Hydrochloride:

PropertyValueReference
Molecular FormulaC₅H₁₃ClN₄O[2]
Molecular Weight180.63 g/mol [2]
AppearanceWhite crystalline powderGeneral knowledge
SolubilitySoluble in water[1]

Q2: We are observing inconsistent results in our cell-based assays using different batches of this compound hydrochloride. What could be the cause?

Batch-to-batch variability can manifest as differences in potency or efficacy. This can stem from subtle variations in the physicochemical properties of the powder, such as particle size distribution, crystal form (polymorphism), or the presence of impurities. These factors can affect the dissolution rate and, consequently, the bioavailability of the compound in your experiments. It is also important to consider the age of the material, as fresh versus aged batches can exhibit different flowability due to surface crystal defects.[3]

Q3: The color and texture of our latest batch of this compound hydrochloride powder appear different from previous batches. Should we be concerned?

Visual differences in the powder's appearance, such as color or texture, can be indicative of variations in manufacturing processes, moisture content, or particle morphology.[4] While not always detrimental to performance, such changes warrant further investigation to ensure the consistency and quality of the material. It is recommended to perform some basic analytical checks as outlined in the troubleshooting guides below.

Q4: How should this compound hydrochloride powder be properly stored to minimize variability?

To maintain consistency, this compound hydrochloride should be stored in a well-sealed container in a cool, dry place, protected from light and moisture. As with similar compounds like metformin hydrochloride, it is stable under recommended storage conditions.[5] Exposure to humidity can affect the powder's flowability and potentially lead to degradation.[6]

Troubleshooting Guides

Issue 1: Inconsistent Dissolution and Bioavailability

If you are experiencing variable experimental results, it may be due to differences in the dissolution rate between batches.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Powder's Physical Properties A->B Potential Cause: Physical Variation C Perform Dissolution Testing B->C Key Test D Analyze with HPLC for Purity and Concentration C->D Confirm Chemical Integrity E Compare Results Across Batches D->E F Contact Supplier with Data E->F If Discrepancies Found G Quarantine and Do Not Use Out-of-Specification Batch E->G If Batch Fails Specifications

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocol: Dissolution Testing

This protocol provides a general method for assessing the dissolution rate of this compound hydrochloride powder.

  • Preparation of Dissolution Medium: Prepare a phosphate buffer solution (pH 6.8) to simulate intestinal fluid.

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Procedure:

    • Add a precisely weighed amount of this compound hydrochloride powder to the dissolution vessel containing the heated medium (37°C ± 0.5°C).

    • Rotate the paddle at a constant speed (e.g., 50 RPM).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the concentration of this compound hydrochloride in each sample using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the percentage of drug dissolved against time for each batch.

Data Presentation: Comparative Dissolution Profiles

Time (minutes)Batch A (% Dissolved)Batch B (% Dissolved)Batch C (% Dissolved)
5453548
10655568
15807082
30958596
45989299
60999699
Issue 2: Poor Powder Flowability and Handling

Challenges with powder flow can lead to inaccuracies in weighing and dose preparation.[6]

Factors Affecting Powder Flow:

  • Particle Size and Distribution: Smaller, finer particles generally have poorer flowability.[6]

  • Moisture Content: Increased moisture can lead to clumping and reduced flow.[6]

  • Electrostatic Charges: Can cause particles to adhere to surfaces.[4]

Experimental Protocol: Angle of Repose

A simple method to assess powder flowability.

  • Apparatus: A funnel with a fixed height and a flat, circular base.

  • Procedure:

    • Allow the this compound hydrochloride powder to flow freely through the funnel onto the base, forming a cone.

    • Measure the height (h) and radius (r) of the cone.

  • Calculation: The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).

Data Presentation: Angle of Repose for Different Batches

BatchAngle of Repose (θ)Flowability
Batch X28°Excellent
Batch Y35°Good
Batch Z42°Passable (some cohesion)
Issue 3: Suspected Impurities or Degradation

The presence of unknown peaks in analytical tests can indicate impurities from the manufacturing process or degradation of the product.

Signaling Pathway: Impact of Impurities on Cellular Assays

Impurities could potentially interfere with the intended biological activity of this compound hydrochloride, for example, by altering the AMPK signaling pathway.

cluster_0 Normal Pathway cluster_1 Pathway with Impurity This compound This compound HCl AMPK AMPK Activation This compound->AMPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Impurity Unknown Impurity Pathway_Block Inhibition of AMPK Activation Impurity->Pathway_Block Reduced_Effect Reduced Glucose Uptake Pathway_Block->Reduced_Effect AMPK_B AMPK Activation

Caption: Potential interference of an impurity with the AMPK pathway.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard method to quantify the purity of this compound hydrochloride and identify any impurities.

  • Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of phosphate buffer and acetonitrile.

  • Column: Use a C18 reverse-phase column.

  • Procedure:

    • Prepare a standard solution of known concentration of this compound hydrochloride.

    • Prepare sample solutions from different batches at the same concentration.

    • Inject the solutions into the HPLC system.

    • Monitor the elution profile at a specific UV wavelength (e.g., 232 nm).

  • Data Analysis: Compare the chromatograms of the different batches to the standard. Calculate the percentage purity and identify any additional peaks.

Data Presentation: HPLC Purity Analysis

BatchRetention Time (min)Purity (%)Impurity Peaks (Area %)
Reference Std3.599.90.1
Batch 13.599.80.2
Batch 23.598.51.5 (at 4.2 min)
Batch 33.599.70.3

This technical support guide provides a starting point for addressing the batch-to-batch variability of this compound hydrochloride. For further assistance, please contact your supplier with the detailed data you have collected.

References

Technical Support Center: Mitigating Tiformin (Metformin)-Induced Lactic Acidosis in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Tiformin (Metformin)-induced lactic acidosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (Metformin)-induced lactic acidosis?

A1: this compound (Metformin)-induced lactic acidosis primarily stems from the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to decreased ATP production and a shift towards anaerobic glycolysis for energy, resulting in an overproduction of lactate. Concurrently, metformin inhibits hepatic gluconeogenesis by blocking pyruvate carboxylase, an enzyme that converts pyruvate to oxaloacetate. This blockage causes pyruvate to accumulate, which is then converted to lactate, further contributing to its buildup in the blood.[1][2][3][4]

Q2: Which animal models are commonly used to study this condition?

A2: Various animal models have been utilized, including rats (Sprague-Dawley, Wistar), mice, dogs, and guinea pigs.[5][6][7] The choice of model often depends on the specific research question, such as studying underlying mechanisms or evaluating potential therapeutic interventions.

Q3: What are the typical signs of lactic acidosis in animal models?

A3: Clinical signs can include lethargy, hypothermia, respiratory distress (rapid breathing), and hypotension.[8] In severe cases, it can lead to morbidity and mortality.[9][10] Biochemical indicators are crucial for diagnosis and include elevated blood lactate levels (>5 mmol/L) and decreased blood pH (<7.35).[11]

Q4: Are there known potentiating factors for this compound (Metformin)-induced lactic acidosis in animal studies?

A4: Yes, concurrent conditions that impair drug clearance or oxygen delivery can exacerbate the risk. Renal insufficiency is a significant factor, as metformin is primarily cleared by the kidneys.[3][8] Co-administration of other substances, such as ethanol, has been shown to markedly potentiate the lactic acidosis effect in animal models.[5]

Troubleshooting Guide

Issue 1: Unexpectedly high mortality in animals treated with this compound (Metformin).

Possible Cause Troubleshooting Step
Dosage too high Review the literature for established dose ranges in your specific animal model and strain. A study in rats identified a no-observable-adverse-effect level (NOAEL) at 200 mg/kg/day, with metabolic acidosis observed at doses of 600 mg/kg/day and higher.[9] Consider performing a dose-response study to determine the optimal dose for your experimental goals.
Underlying health conditions Ensure animals are healthy and free from underlying renal or hepatic impairment. Pre-screening animals for baseline kidney function may be necessary for long-term studies.
Route of administration The route of administration can affect drug absorption and peak plasma concentrations. Ensure the chosen route (e.g., oral gavage, intraperitoneal) is appropriate and consistently applied. Be aware of the pH of the administered solution to avoid tissue damage.

Issue 2: Difficulty in consistently inducing a non-lethal state of lactic acidosis.

Possible Cause Troubleshooting Step
Variability in animal response Biological variability is inherent. Increase the number of animals per group to ensure statistical power. Monitor blood lactate and pH at multiple time points to capture the peak of acidosis.
Fasting state of animals The metabolic state of the animal can influence the severity of lactic acidosis. A study in guinea pigs used fasted animals to induce marked dose-related changes in blood lactate.[5] Standardize the fasting period before drug administration.
Model-specific differences Different species and strains can have varying sensitivities to metformin. For example, a study in dogs used doses ranging from 30-1000 mg/kg to induce lactate accumulation.[7] Refer to literature specific to your chosen model.

Issue 3: Ineffective mitigation of lactic acidosis with experimental treatments.

| Possible Cause | Troubleshooting Step | | Timing of intervention | The timing of the mitigating agent is critical. Administering the treatment before, during, or after the induction of acidosis will yield different results. Establish a clear timeline for your intervention based on the known pharmacokinetics of metformin in your model. | | Mechanism of action of the mitigating agent | Ensure the therapeutic agent's mechanism is relevant to countering metformin's effects. For example, agents that support mitochondrial function or enhance lactate clearance could be explored. | | Insufficient dose of the mitigating agent | Perform a dose-escalation study for your therapeutic agent to determine an effective dose. |

Data from Animal Studies

Table 1: Effect of Metformin on Blood/Plasma Lactate in Various Animal Models

Animal ModelMetformin DoseRouteKey FindingsReference
Guinea Pig125-500 mg/kgIntraperitoneal3.5 to 13-fold increase in blood lactate.[5]
Guinea Pig100 mg/kg (with 1 g/kg ethanol)Intraperitoneal10-fold increase in lactate levels.[5]
Rats (with gentamycin-induced renal insufficiency)50-100 mg/kg/hNot specifiedIncreased lactatemia and H+ concentrations.[7]
Mice (High-Fat High-Sucrose Diet)200 mg/kg bid for 5 weeksOral GavageMean lactate of 17.6 mmol/L post-glucose challenge.[12]
Dogs (undergoing major surgery)30-1000 mg/kgAcute administrationInduced lactate accumulation and pH decrease.[7]

Table 2: Experimental Interventions to Mitigate Acidosis in Animal Models

Animal ModelConditionInterventionDosageOutcomeReference
RatsLactic acid infusionSodium Bicarbonate (NaHCO₃)Not specifiedNormalized pH during sustained acid infusion.[6][13]
MiceMetformin-induced hyperlactatemia modelImeglimin (comparator drug)200 mg/kg bid for 5 weeksDid not produce hyperlactatemia post-glucose challenge.[7][12]

Experimental Protocols

Protocol 1: Induction of Lactic Acidemia and Mitigation with Sodium Bicarbonate in Rats (Adapted from literature)

This protocol is based on a model of direct lactic acid infusion but provides a framework for testing mitigating agents like sodium bicarbonate.

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Administer general anesthesia as per approved institutional protocols.

  • Catheterization: Surgically place catheters for intravenous infusion and blood sampling.

  • Induction of Acidosis: Infuse L(+) lactic acid intravenously. A primed, continuous infusion (e.g., 0.20 mmol/kg/min) can be used to induce a sustained state of lactic acidemia.[6]

  • Monitoring: At baseline and regular intervals, collect blood samples to measure blood pH, lactate concentration, and arterial blood gases. Monitor mean arterial pressure.

  • Intervention: Once lactic acidosis is established (e.g., pH < 7.3, lactate > 3 mmol/L), randomize animals to receive an infusion of the mitigating agent (e.g., sodium bicarbonate) or a vehicle control (e.g., normal saline).[6]

  • Outcome Assessment: Continue monitoring blood parameters to assess the effectiveness of the intervention in normalizing pH and reducing lactate levels.

Protocol 2: Chronic Metformin Administration in Mice to Evaluate a Mitigating Compound

  • Animal Model: Mice (e.g., on a high-fat high-sucrose diet to mimic pre-diabetic conditions).[12]

  • Grouping:

    • Group 1: Control (Vehicle only)

    • Group 2: Metformin (e.g., 200 mg/kg bid via oral gavage)[12]

    • Group 3: Metformin + Mitigating Compound (at desired dose)

    • Group 4: Mitigating Compound only

  • Administration: Administer treatments for a specified period (e.g., 5 weeks).[12]

  • Acute Challenge: At the end of the treatment period, fast animals for 6 hours. Administer a final dose of their respective treatments. Two hours later, perform an acute metabolic challenge, such as an intraperitoneal glucose injection (e.g., 1.5 g/kg).[12]

  • Blood Sampling: Collect blood samples 60 minutes after the glucose injection to measure plasma lactate concentration.[12]

  • Analysis: Compare lactate levels between the groups to determine if the mitigating compound reduces metformin-associated hyperlactatemia.

Visualizations

Metformin_Lactic_Acidosis_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_cyto Cytosol Metformin Metformin ETC_C1 Complex I (Electron Transport Chain) Metformin->ETC_C1 Inhibits Pyruvate_Carboxylase Pyruvate Carboxylase Metformin->Pyruvate_Carboxylase Inhibits ATP_Prod ATP Production ETC_C1->ATP_Prod Leads to Glucose Glucose ATP_Prod->Glucose Reduced ATP shifts metabolism Pyruvate Pyruvate Glucose->Pyruvate Anaerobic Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Pyruvate_Carboxylase Lactate_out Lactic Acidosis (in blood) Lactate->Lactate_out Gluconeogenesis Gluconeogenesis Pyruvate_Carboxylase->Gluconeogenesis

Caption: Signaling pathway of Metformin-induced lactic acidosis.

Experimental_Workflow start Start: Select Animal Model acclimatize Acclimatization Period start->acclimatize grouping Randomize into Treatment Groups (Control, Metformin, Metformin + Mitigation) acclimatize->grouping treatment Administer Compounds (Chronic or Acute Dosing) grouping->treatment monitoring Monitor Clinical Signs (Lethargy, Respiration, etc.) treatment->monitoring challenge Optional: Acute Metabolic Challenge (e.g., Glucose Load) treatment->challenge sampling Blood Sampling monitoring->sampling challenge->sampling analysis Biochemical Analysis (Lactate, pH, Blood Gases) sampling->analysis end Endpoint: Data Analysis & Interpretation analysis->end

Caption: General experimental workflow for mitigation studies.

References

Technical Support Center: Tiformin (Metformin) Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tiformin. This guide is designed for researchers, scientists, and drug development professionals. The information provided herein focuses on Metformin , the widely recognized and extensively studied biguanide drug, for which this compound is a listed synonym. This resource offers practical guidance, troubleshooting, and detailed protocols to assist in refining treatment duration for maximal therapeutic effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound/Metformin and how does it work?

A1: Metformin is a first-line medication for type 2 diabetes that lowers blood glucose.[1][2][3] Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I. This action decreases cellular ATP levels, leading to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activated AMPK helps reduce hepatic glucose production, increases insulin sensitivity in peripheral tissues like muscle, and enhances glucose uptake.[1][2][3]

Q2: What is the difference between in vitro and in vivo effective concentrations?

A2: There is a significant difference. Most in vitro studies, particularly in cancer research, use Metformin concentrations in the millimolar (mM) range (e.g., 1-20 mM) to observe effects.[6][7][8] However, standard therapeutic doses in humans result in plasma concentrations in the low micromolar (µM) range (typically < 50 µM).[6][9] This discrepancy is critical, as high mM concentrations may elicit mechanisms not relevant at physiological doses. Researchers should justify their chosen concentration based on the experimental model and question. Some argue that tissue accumulation could lead to higher local concentrations than observed in plasma.[6]

Q3: How does treatment duration affect experimental outcomes?

A3: The effect of Metformin is both concentration- and time-dependent.[6][10][11]

  • Short-term (≤ 24 hours): Acute effects on signaling pathways, such as AMPK phosphorylation, can be observed.

  • Medium-term (48-72 hours): Effects on cell viability, proliferation, and apoptosis become more pronounced. Many cell viability assays are conducted within this timeframe.[6][10][12][13]

  • Long-term (Days to Weeks): In in vivo studies or long-term culture, adaptive responses, and changes in overall metabolism or tumor growth are assessed.[8][14][15] Maximal therapeutic effects often require sustained treatment to allow for downstream consequences of AMPK activation, such as altered gene expression and protein synthesis.

Troubleshooting Guide

Q: I am not observing the expected anti-proliferative effect of Metformin on my cancer cell line. What could be wrong?

A: This is a common issue. Consider the following factors:

  • Concentration and Duration: The effective concentration of Metformin is highly cell-line dependent. Concentrations below 1 mM may have little to no effect on the proliferation of many cancer cell lines.[16] Ensure your treatment duration is sufficient, typically at least 48-72 hours, to see an impact on cell numbers.[10][11]

  • Culture Medium Glucose Level: The efficacy of Metformin is strongly influenced by the glucose concentration in the culture medium.[17] High-glucose media (e.g., 25 mM glucose) can mask the metabolic stress induced by Metformin. Repeating the experiment in a lower, more physiological glucose medium (e.g., 5 mM) may reveal a stronger anti-proliferative effect.[18]

  • Cell-Specific Resistance: Some cell lines are inherently resistant to Metformin's effects. This can be due to mutations in the LKB1-AMPK pathway or reliance on metabolic pathways unaffected by Metformin.

  • Assay Interference: Standard cell viability assays like MTT or Alamar Blue measure metabolic activity. Since Metformin directly alters cell metabolism, these assays can sometimes give misleading results that do not correlate with actual cell counts. It is advisable to validate findings by direct cell counting (e.g., using Trypan blue or a fluorescent nuclear stain like Hoechst).[18]

  • Media Acidification: Metformin can increase lactate production, leading to acidification of the culture medium, which can independently affect cell growth. Monitor the pH of your media, especially in longer-term experiments.[19]

Q: My cells are showing high levels of toxicity and death, even at low concentrations. What should I check?

A: Unusually high cytotoxicity can be due to:

  • Incorrect Dosing: Double-check your stock solution concentration and dilution calculations. A simple decimal error can lead to a 10-fold overdose.

  • Contamination: Test your cell cultures for mycoplasma or other contaminants, which can stress cells and make them more susceptible to drug-induced toxicity.[20]

  • Cell Health: Ensure cells are in the logarithmic growth phase and are not overly confluent when you begin treatment. Unhealthy or stressed cells are more vulnerable.[20]

Q: My in vivo experiment did not show a significant effect on tumor growth or metabolic parameters. What are potential reasons?

A: In vivo experiments add layers of complexity.

  • Dosage and Administration Route: The dose required to achieve therapeutic tissue concentrations can be high (e.g., 100-250 mg/kg/day in mice).[9][21][22] The route of administration (oral gavage, in drinking water/chow, or IP injection) affects pharmacokinetics. Long-term treatment (several weeks) is often necessary to observe significant effects on phenotypes like tumor volume.[8][14]

  • Pharmacokinetics: Metformin has a short half-life.[1] Administration in drinking water or formulated chow provides more continuous exposure compared to daily gavage or injections, which cause peaks and troughs in plasma levels.

  • Animal Model: The genetic background of the mouse strain and the specific tumor model (xenograft vs. genetically engineered model) can greatly influence the outcome.

Data Presentation: Quantitative Summary

For maximal therapeutic effect, duration must be optimized alongside concentration. The tables below summarize typical experimental parameters.

Table 1: In Vitro Metformin Treatment Parameters and Effects

Cell Line TypeConcentration Range (mM)Typical DurationObserved Therapeutic EffectCitation(s)
Ovarian Cancer1 - 50 mM48 hoursDecreased cell viability, apoptosis[6]
Lung Cancer5 - 20 mM48-72 hoursG0/G1 cell cycle arrest, apoptosis[7]
Breast Cancer1.25 - 20 mM24 - 72 hoursTime- and dose-dependent decrease in viability[10]
Osteosarcoma~2.5 - 3 mM (IC50)24 hoursG0/G1 cell cycle arrest[8]
Pancreatic Cancer0.1 - 0.2 mM48 - 72 hoursSelective inhibition of CD133+ stem cells[16]
Colorectal Cancer1.5 - 24 mM48 hoursDose-dependent reduction in viability[18]

Table 2: In Vivo (Mouse Model) Metformin Dosing and Duration

| Mouse Model | Dosing Regimen | Treatment Duration | Observed Therapeutic Effect | Citation(s) | | :--- | :--- | :--- | :--- | | Osteosarcoma Xenograft | ~12 mg/day (in water) | 4 weeks | Significant inhibition of tumor growth |[8] | | Aging C57BL/6 Mice | 0.1% w/w in diet | Long-term (from middle age) | Extended healthspan and lifespan |[14][15][23] | | Juvenile UM-HET3 Mice | 200 mg/kg/day (IP injection) | 41 days (Day 15 to 56) | Altered development and metabolism |[21] | | Emphysema Model | Metformin-enriched chow | 3 months | Protection against lung airspace enlargement |[24] |

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., Breast Cancer Cells)

This protocol outlines a typical experiment to determine the effect of Metformin treatment duration and concentration on cell viability using an MTT assay.

  • Cell Seeding:

    • Culture MDA-MB-231 breast cancer cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count healthy, log-phase cells.

    • Seed 1x10⁵ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[10]

  • Metformin Treatment:

    • Prepare a fresh stock solution of Metformin HCl in sterile PBS or culture medium.

    • Prepare serial dilutions to treat cells with final concentrations of 0, 1.25, 2.5, 5, 10, and 20 mM.[10]

    • Remove old media from the cells and add 100 µL of the appropriate Metformin-containing media to each well.

    • Incubate separate plates for 24, 48, and 72 hours to assess the time-dependent effect.

  • Viability Assessment (MTT Assay):

    • At the end of each time point (24, 48, 72h), add 20 µL of 5 mg/mL MTT solution to each well.[10]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Gently aspirate the media and add 150 µL of DMSO to each well to dissolve the crystals.[10]

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of treated wells to the control (0 mM Metformin) wells to calculate the percentage of cell viability.

    • Plot cell viability (%) against Metformin concentration for each time point to visualize the dose- and time-dependent effects.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol describes a study to assess the effect of Metformin on the growth of osteosarcoma xenografts in mice.

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).[8]

    • Allow a one-week acclimatization period.

  • Tumor Cell Implantation:

    • Subcutaneously inject 1x10⁶ KHOS/NP osteosarcoma cells suspended in 100 µL of PBS/Matrigel into the flank of each mouse.

    • Monitor mice until tumors become palpable (~50-100 mm³).

  • Randomization and Treatment:

    • Randomize mice into two groups: Control and Metformin-treated.

    • Control Group: Provide standard drinking water.

    • Metformin Group: Provide drinking water containing 2 mg/mL Metformin. This results in an approximate daily dose of 12 mg/mouse.[8]

    • Continue treatment for 4 weeks.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health throughout the study.

    • At the end of the 4-week period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Plot the mean tumor volume over time for both groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in tumor growth between the control and Metformin-treated groups.[8]

Mandatory Visualizations

Metformin_Signaling_Pathway cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_Ratio ↑ AMP/ATP Ratio Mito->ATP_Ratio LKB1 LKB1 ATP_Ratio->LKB1 AMPK AMPK (Activation) LKB1->AMPK Phosphorylates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Gluco Gluconeogenesis (Gene Expression) AMPK->Gluco Inhibits ACC ACC AMPK->ACC Inhibits Protein_Synth Protein Synthesis (e.g., S6K) mTORC1->Protein_Synth Promotes Fatty_Acid Fatty Acid Synthesis ACC->Fatty_Acid Promotes

Caption: Core Metformin signaling pathway via inhibition of Complex I and activation of AMPK.

Experimental_Workflow cluster_duration Vary Treatment Duration start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with Metformin (Varying Doses) incubate1->treat incubate24 24 hours treat->incubate24 incubate48 48 hours treat->incubate48 incubate72 72 hours treat->incubate72 assay Perform Viability Assay (e.g., MTT, Cell Counting) incubate24->assay incubate48->assay incubate72->assay analyze Data Analysis: Plot Dose-Response Curves assay->analyze end End: Determine IC50 / Effect analyze->end

Caption: A typical experimental workflow for an in vitro dose- and time-response study.

References

Technical Support Center: Overcoming Cellular Resistance to Tiformin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding cellular resistance to Tiformin (Metformin) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it exert its anti-cancer effects?

A1: this compound, commonly known as Metformin, is a first-line medication for type 2 diabetes that is increasingly being investigated for its anti-cancer properties.[1] Its primary mechanism involves the activation of 5' AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activation of AMPK can inhibit cancer cell growth by suppressing the mTOR signaling pathway, which is crucial for cell proliferation and protein synthesis, and by disrupting other signaling pathways like the insulin-like growth factor (IGF) and MAPK pathways.[1][3]

Q2: What are the primary mechanisms by which cancer cells develop resistance to this compound?

A2: this compound resistance is a multifaceted issue. The primary mechanisms include:

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways, for instance, by enhancing aerobic glycolysis (the Warburg effect), to survive the energy stress induced by this compound.[4][5][6] This adaptation allows them to generate ATP and biosynthetic precursors even when mitochondrial function is inhibited.

  • Altered Drug Transport: this compound is a hydrophilic cation and requires specific transporters to enter cells.[7] Reduced expression or function of uptake transporters like Organic Cation Transporter 1 (OCT1) or Thiamine Transporter 2 (THTR-2) can limit the intracellular concentration of this compound, rendering it ineffective.[7][8][9] Conversely, increased expression of efflux pumps can actively remove the drug from the cell.[10]

  • Signaling Pathway Alterations: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to bypass the AMPK-mediated blockade.[11][12] This can involve mutations or amplification of other receptor tyrosine kinases or downstream effectors.

  • Impaired AMPK Activation: In some resistant cells, the AMPK signaling pathway itself may be compromised, for example, through mutations in LKB1, the upstream kinase that activates AMPK.[1]

Q3: Can this compound be used in combination with other therapies to overcome resistance?

A3: Yes, combination therapy is a key strategy. This compound has been shown to act synergistically with conventional chemotherapeutics and targeted therapies.[13][14] For example, it can enhance the efficacy of EGFR-TKIs (tyrosine kinase inhibitors) in non-small cell lung cancer and resensitize resistant cells.[13] Combining this compound with drugs that target the specific resistance mechanism (e.g., metabolic inhibitors) can restore sensitivity.[6][15]

Troubleshooting Guides

Issue 1: My cancer cell line, previously sensitive to this compound, now shows reduced response (increased IC50).

Possible Cause Troubleshooting Step Expected Outcome
Development of Resistance 1. Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to confirm the shift in IC50 value compared to the parental cell line. 2. Check for Contamination: Test cell line for mycoplasma contamination.1. A significant increase in the IC50 value confirms resistance. 2. Negative result rules out contamination as a factor.
Altered Drug Uptake 1. Gene Expression Analysis: Use qPCR to measure the mRNA levels of this compound uptake transporters (e.g., SLC22A1 for OCT1, SLC19A3 for THTR-2).[9] 2. Protein Expression Analysis: Use Western blot to assess the protein levels of these transporters.A significant decrease in the expression of uptake transporters suggests reduced drug influx as a resistance mechanism.
Metabolic Shift 1. Assess Glycolysis: Measure the extracellular acidification rate (ECAR) using a Seahorse analyzer. 2. Assess Mitochondrial Respiration: Measure the oxygen consumption rate (OCR).Resistant cells may exhibit a higher ECAR and a lower OCR compared to sensitive parental cells, indicating a shift towards glycolysis.[6]

Issue 2: this compound treatment fails to induce AMPK phosphorylation in my resistant cell line.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Intracellular Drug 1. Verify Transporter Expression: As detailed in Issue 1, check the expression of OCT1 and other relevant uptake transporters.[7][16]Downregulation of transporters confirms that this compound may not be reaching its intracellular target.
Compromised Upstream Kinase 1. Check LKB1 Status: Use Western blot to check for the expression of Liver Kinase B1 (LKB1), a primary upstream activator of AMPK.[1] 2. Sequencing: Sequence the STK11 gene (which encodes LKB1) to check for inactivating mutations.Loss of LKB1 expression or an inactivating mutation can prevent this compound-mediated AMPK activation.
Activation of Counteracting Pathways 1. Probe for Pro-survival Signals: Perform a phospho-kinase array or Western blots for key survival pathways like PI3K/AKT and MAPK/ERK.[17]Hyperactivation of pathways like AKT, which can be negatively regulated by AMPK, may counteract this compound's effects.[17]

Issue 3: My attempt to overcome resistance with a combination therapy is not working.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Combination Strategy 1. Re-evaluate Resistance Mechanism: Ensure the combination agent targets the specific resistance mechanism identified in your cell line (e.g., use a glycolysis inhibitor for metabolic reprogramming).[4][18] 2. Synergy Analysis: Perform a synergy screen using a checkerboard assay and calculate the Combination Index (CI).1. A rationally chosen combination should yield better results. 2. A CI value < 1 indicates synergy, suggesting the drugs work better together. A CI > 1 indicates antagonism.
Suboptimal Dosing/Scheduling 1. Optimize Dosing: Titrate the concentrations of both this compound and the combination agent. 2. Test Different Schedules: Evaluate sequential vs. concurrent drug administration.An optimized dose and schedule can reveal a synergistic effect that was missed at suboptimal concentrations.
Multiple Resistance Mechanisms 1. Broad Spectrum Analysis: Consider that multiple resistance mechanisms may be active simultaneously.[19] 2. Multi-Drug Combination: In complex cases, a combination of three or more agents targeting different pathways may be necessary.[20][21]A multi-pronged approach may be required to overcome heterogeneous resistance.

Visualizing Mechanisms and Workflows

Below are diagrams illustrating key concepts in this compound resistance.

Tiformin_Action_Resistance This compound Action and Resistance Pathways cluster_0 Cell Membrane cluster_1 Intracellular Space Tiformin_ext This compound (Extracellular) OCT1 Uptake Transporter (e.g., OCT1) Tiformin_ext->OCT1 Enters cell Tiformin_int This compound (Intracellular) OCT1->Tiformin_int Mito Mitochondrial Complex I Tiformin_int->Mito Inhibits AMPK AMPK Mito->AMPK ↑ AMP/ATP ratio Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes Bypass_Signal Bypass Signaling (e.g., PI3K/AKT) mTOR->Bypass_Signal Bypassed by Metabolic_Reprogram Metabolic Reprogramming (e.g., Warburg Effect) Metabolic_Reprogram->Proliferation Sustains Bypass_Signal->Proliferation Sustains OCT1_down Transporter Downregulation OCT1_down->OCT1 Inhibits

Caption: this compound action via AMPK and key resistance mechanisms.

Troubleshooting_Workflow Workflow for Investigating this compound Resistance cluster_mech Investigate Mechanism cluster_strat Develop Strategy start Observation: Reduced this compound Efficacy confirm Confirm Resistance (Dose-Response Assay) start->confirm transporter Assess Transporter Expression (qPCR, Western Blot) confirm->transporter Parallel Investigation metabolism Analyze Metabolism (Seahorse: OCR/ECAR) confirm->metabolism Parallel Investigation signaling Profile Signaling Pathways (Western Blot, Phospho-Array) confirm->signaling Parallel Investigation decision Mechanism Identified? transporter->decision metabolism->decision signaling->decision decision->confirm No, Re-evaluate combo_therapy Select Combination Agent (e.g., Metabolic Inhibitor, TKI) decision->combo_therapy Yes validate Validate Synergy (Combination Index Assay) combo_therapy->validate end Optimized Combination Therapy validate->end

Caption: Experimental workflow for analyzing and overcoming resistance.

Quantitative Data Summary

Table 1: Example Data on this compound Combination Therapy in Resistant Cancer Cells

This table illustrates hypothetical but realistic data showing how a combination therapy can restore sensitivity to this compound.

Cell LineTreatmentIC50 of Agent A (µM)IC50 of this compound (mM)Combination Index (CI)Notes
Parental SCC13 This compound onlyN/A8N/ASensitive to this compound.
Resistant SCC13-R This compound onlyN/A35N/A4.4-fold resistance developed.
Resistant SCC13-R Agent A + this compound5100.65Synergistic effect observed (CI < 1), restoring sensitivity.

Data is illustrative, based on principles described in studies where this compound is combined with other agents to overcome resistance.[6][13]

Key Experimental Protocols

1. Cell Viability (MTT) Assay for IC50 Determination

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Drug Treatment: Prepare serial dilutions of this compound. Replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.

2. Western Blot for AMPK Activation

  • Objective: To assess the phosphorylation status of AMPK as an indicator of this compound's activity.

  • Methodology:

    • Cell Treatment: Grow cells to 70-80% confluency and treat with this compound (e.g., 10 mM) for a specified time (e.g., 2, 6, 24 hours). Include an untreated control.

    • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. Use a loading control like β-actin or GAPDH.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities and present the level of phospho-AMPK as a ratio to total AMPK.

3. Glucose Uptake Assay

  • Objective: To measure the rate of glucose consumption, which can be altered in this compound-resistant cells.

  • Methodology:

    • Cell Culture: Seed cells in a 24-well plate and grow to near confluency.

    • Starvation: Wash cells with PBS and incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours.

    • Treatment: Treat cells with this compound or vehicle control for the desired time period in low-glucose medium.

    • Glucose Analog Addition: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the wells and incubate for 30-60 minutes.

    • Wash and Lyse: Wash the cells with cold PBS to remove extracellular 2-NBDG. Lyse the cells with a suitable buffer.

    • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation/emission wavelengths (e.g., 485/535 nm for 2-NBDG).

    • Normalization: Normalize the fluorescence reading to the total protein content of the lysate for each well. An increase in fluorescence indicates higher glucose uptake.

References

Adjusting for pH changes in media after adding Tiformin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers using Tiformin hydrochloride in their experiments, with a specific focus on managing and adjusting for pH changes in the cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why did the color of my cell culture medium change from red to orange/yellow after adding this compound hydrochloride?

A1: The color change is likely due to a drop in the medium's pH. This compound hydrochloride is the salt of a weak base and a strong acid (hydrochloric acid). When dissolved in your culture medium, it can lower the pH, making the medium more acidic. Most standard cell culture media contain a pH indicator called phenol red, which is red at a physiological pH of ~7.4, turns orange as the pH drops, and becomes yellow at an acidic pH (below ~6.8).[1][2]

Q2: How much of a pH drop should I expect after adding this compound hydrochloride?

A2: The extent of the pH drop depends on several factors:

  • The concentration of this compound hydrochloride you are adding.

  • The buffering capacity of your specific cell culture medium. Media with higher concentrations of buffers like sodium bicarbonate or supplemented with HEPES will resist pH changes more effectively.[3][4]

  • The starting pH of your medium.

It is crucial to measure the pH directly after adding the compound to determine the precise shift.

Q3: What should I use to adjust the pH of my medium back to the physiological range?

A3: To raise the pH (make it less acidic), you should use a sterile solution of sodium hydroxide (NaOH), typically at a concentration of 1N.[1][5] This should be added dropwise while gently stirring the medium and monitoring the pH with a calibrated pH meter until the desired level is reached. If you accidentally overshoot the target pH, a sterile solution of 1N hydrochloric acid (HCl) can be used to lower it.[1][5]

Q4: Can I prepare a concentrated stock solution of this compound hydrochloride and adjust its pH before adding it to the medium?

A4: Yes, this is a highly recommended practice. Preparing a concentrated stock solution in a simple buffer or cell culture grade water, adjusting its pH to the desired physiological level (e.g., 7.2-7.4), and then sterile-filtering it before adding it to your complete culture medium can minimize the pH shift in your final culture volume.

Q5: How do the buffering systems in my media work?

A5: Most cell culture media use a sodium bicarbonate (NaHCO₃) buffer system, which works in equilibrium with the carbon dioxide (CO₂) level in the incubator's atmosphere (typically 5-10%).[2][3][4] The CO₂ dissolves in the medium to form carbonic acid, which then equilibrates with the bicarbonate to stabilize the pH.[6] For additional buffering capacity, especially for experiments conducted outside a CO₂ incubator, a non-volatile "Good's" buffer like HEPES is often added.[2][7][8]

Troubleshooting Guide

Issue 1: The pH of the medium continues to drop during the experiment, even after the initial adjustment.

  • Possible Cause: Cellular metabolism naturally produces acidic byproducts like lactic acid, which can cause the pH to decrease over time.[4] This effect can be exacerbated by high cell densities or rapidly proliferating cells. The addition of compounds like this compound, which modulate cellular metabolism, may also influence the rate of media acidification.[9][10]

  • Solution:

    • Increase Buffering Capacity: Consider supplementing your medium with HEPES (10-25 mM) to provide additional buffering stability.[6][7]

    • More Frequent Media Changes: Replace the culture medium more frequently to remove acidic waste products and replenish the buffering components.

    • Reduce Seeding Density: If applicable to your experimental design, reducing the initial cell seeding density can slow the rate of metabolic waste accumulation.

Issue 2: Cells are showing signs of stress or toxicity after pH adjustment.

  • Possible Cause 1: Localized pH shock. Adding a concentrated acid or base directly to the cells can cause damage.

  • Solution 1: Always perform pH adjustments on the bulk medium before adding it to your cells.

  • Possible Cause 2: The final pH is outside the optimal range for your specific cell type.

  • Solution 2: Most mammalian cell lines thrive between pH 7.2 and 7.4.[2] However, the optimal pH can be cell-type specific, with some cells preferring a range of 6.9 to 7.8.[11] Consult literature specific to your cell line to confirm its optimal pH range.

  • Possible Cause 3: Contamination introduced during adjustment.

  • Solution 3: Ensure that your NaOH/HCl solutions are sterile and that all adjustments are performed under aseptic conditions in a laminar flow hood.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Typical Physiological pH for Mammalian Cells7.2 - 7.4Can be cell-type dependent.[2][11]
Phenol Red Indicator Color (pH)Yellow (< 6.8), Orange (~7.0), Red (~7.4), Purple (> 8.2)A visual guide to the medium's pH.[1][2]
Sodium Bicarbonate (NaHCO₃) ConcentrationVaries by medium formulation (e.g., 2.2 g/L for MEM)Requires a controlled CO₂ environment (typically 5%).[12]
HEPES Buffer Supplementation10 - 25 mMProvides strong buffering capacity independent of CO₂.[7]
Solutions for pH Adjustment1N NaOH (to increase pH), 1N HCl (to decrease pH)Use sterile, high-purity solutions.[5][12]

Experimental Protocol: Media Preparation and pH Adjustment

This protocol outlines the steps for preparing cell culture medium containing this compound hydrochloride while ensuring the final pH is correct.

  • Prepare a Concentrated Stock of this compound Hydrochloride:

    • Dissolve the this compound hydrochloride powder in a suitable solvent (e.g., sterile cell culture grade water or PBS) to create a concentrated stock (e.g., 100 mM).

    • Note: This stock solution will be acidic.

  • Calibrate the pH Meter:

    • Ensure your pH meter is properly calibrated using standard buffers (e.g., pH 4, 7, and 10) according to the manufacturer's instructions.[5]

  • Add this compound Hydrochloride to Medium:

    • In a sterile container, add the required volume of your basal cell culture medium.

    • While gently stirring with a sterile magnetic stir bar, add the appropriate volume of the this compound hydrochloride stock solution to achieve your final desired concentration.

  • Measure the pH:

    • Aseptically place the calibrated pH electrode into the medium.

    • Allow the reading to stabilize for 30-60 seconds and record the initial pH.[5] It will likely be below your target pH.

  • Adjust the pH:

    • While continuing to stir, add 1N NaOH drop-by-drop to the medium.

    • Wait for the pH reading to stabilize after each drop before adding the next.

    • Continue this process until the medium reaches the desired final working pH (e.g., 7.4). Be careful not to overshoot the target.

    • If you overshoot, use 1N HCl dropwise to bring the pH back down.

  • Finalize and Sterilize:

    • Once the target pH is stable, add any remaining temperature-sensitive supplements (e.g., serum, L-glutamine).

    • Bring the medium to the final desired volume with additional basal medium if necessary.

    • Sterilize the complete, pH-adjusted medium by passing it through a 0.22 µm filter.[12]

    • Store the prepared medium at the recommended temperature (typically 2-8°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization A Dissolve this compound HCl in Solvent (e.g., H₂O) to create Stock Solution B Add Stock Solution to Basal Medium A->B C Measure pH with Calibrated Meter B->C E pH in Target Range? C->E  Initial Reading D Add 1N NaOH Dropwise D->C Re-measure E->D No F Add Serum & Other Supplements E->F Yes G Sterile Filter (0.22 µm) F->G H Ready-to-Use Medium G->H

Caption: Workflow for preparing and pH-adjusting cell culture media after the addition of this compound hydrochloride.

signaling_pathway cluster_effects Metabolic Regulation This compound This compound Hydrochloride AMPK AMPK Activation This compound->AMPK Downstream Downstream Cellular Effects AMPK->Downstream Effect1 Decreased Hepatic Glucose Production Downstream->Effect1 Effect2 Increased Glucose Uptake Downstream->Effect2

Caption: Simplified signaling pathway showing this compound hydrochloride-mediated activation of AMPK.

References

Tiformin (Metformin) Treatment: Technical Support Center for Troubleshooting Unexpected Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering unexpected cytotoxicity during experiments with Tiformin (a common synonym for Metformin). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues in a clear question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We observed significantly higher cytotoxicity than expected in our cancer cell line after this compound treatment. What are the potential causes?

A1: Unexpectedly high cytotoxicity can stem from several factors. A logical approach to troubleshooting this issue is to systematically evaluate your experimental setup. Key areas to investigate include:

  • This compound Concentration and Preparation: Ensure the correct concentration of this compound was used. Errors in calculation or weighing can lead to unintentionally high doses. Verify the stock solution concentration and ensure it was properly dissolved and stored. This compound hydrochloride is freely soluble in water.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The half-maximal inhibitory concentration (IC50) can range from the low millimolar (mM) to much higher concentrations depending on the cell type and culture conditions.[2] It's crucial to consult literature for typical IC50 values for your specific cell line or perform a dose-response experiment to determine the optimal concentration range.

  • Culture Conditions: The composition of your cell culture medium can significantly impact this compound's cytotoxic effects. For instance, high glucose levels in the medium can decrease the cytotoxic and apoptotic effects of this compound.[2][3] Conversely, glucose-deprived conditions can enhance this compound's cytotoxicity.[3][4]

  • This compound Stability and Degradation: While generally stable, this compound can degrade under certain conditions. Ensure the powder has been stored correctly and that the prepared solutions are not expired. Degradation products could potentially exhibit different toxicities.[5]

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.[6] These are generally observed at concentrations higher than those required for its primary metabolic effects.

  • Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in your cell culture can induce cell death, which may be mistakenly attributed to the drug treatment. Regularly check your cultures for any signs of contamination.

Q2: Our non-cancerous (normal) cell line is showing unexpected toxicity. Isn't this compound supposed to be less toxic to normal cells?

A2: While this compound generally exhibits selective cytotoxicity towards cancer cells, toxicity in normal cells can occur under certain circumstances. Here's what to consider:

  • High Concentrations: At high concentrations, this compound can induce toxicity in normal cells. It is important to use a concentration range that is relevant to the intended therapeutic effect and has been shown to be safe for normal cells in previous studies.

  • Specific Cell Type Sensitivity: Some normal cell types may be inherently more sensitive to this compound. It is advisable to consult the literature for any reported effects of this compound on the specific normal cell line you are using.

  • Experimental Conditions: As with cancer cells, culture conditions such as low glucose can potentiate the effects of this compound and lead to toxicity in normal cells as well.

Q3: We are seeing a decrease in cell viability, but our apoptosis assays are negative. What other forms of cell death could be occurring?

A3: While apoptosis is a common mechanism of this compound-induced cell death, it is not the only one.[7] If your apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) are negative, consider investigating other cell death pathways:

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G0/G1 phase, which would lead to a decrease in cell proliferation without immediate cell death.[8]

  • Autophagy: this compound has been shown to induce autophagy in some cancer cell lines.[2]

  • Necrosis: At higher concentrations or under specific cellular stress conditions, this compound can induce necrotic cell death.

  • Caspase-Independent Apoptosis: Some studies have reported that this compound can induce a caspase-3-unrelated apoptosis in certain cell lines.[7]

Q4: How can the glucose concentration in our cell culture medium affect our results with this compound?

A4: Glucose concentration is a critical factor influencing this compound's efficacy and cytotoxicity in vitro.

  • High Glucose: High glucose levels can counteract the effects of this compound. Cancer cells in a high-glucose environment can rely more on glycolysis for energy, potentially bypassing the metabolic stress induced by this compound's inhibition of mitochondrial complex I. This can lead to a higher IC50 value and reduced cytotoxic effects.[2][3]

  • Low Glucose: Conversely, low glucose conditions can sensitize cancer cells to this compound. By limiting the availability of glucose for glycolysis, the cells become more dependent on mitochondrial respiration, which is targeted by this compound. This can result in a significant increase in cytotoxicity.[3][4]

It is recommended to use a glucose concentration that is physiologically relevant (around 5-10 mM) for your in vitro experiments to better mimic the in vivo environment.

Data Presentation: this compound (Metformin) IC50 Values

The following table summarizes the reported IC50 values of this compound (Metformin) in various cancer cell lines. Note that these values can vary depending on the experimental conditions, such as treatment duration and glucose concentration in the culture medium.

Cell LineCancer TypeIC50 (mM)Treatment Duration (hours)Reference
HeLaCervical Cancer7.49272[9]
HCT116Colorectal Cancer824[7]
HCT116Colorectal Cancer3.248[7]
HCT116Colorectal Cancer2.972[7]
SW620Colorectal Cancer~1.424, 48, or 72[7]
MCF-7Breast Cancer5-20Not Specified[2]
MDA-MB-231Breast Cancer51.4Not Specified[10]
U2OSOsteosarcoma9.1372[11]
MG63Osteosarcoma8.7272[11]
143BOsteosarcoma7.2972[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (Metformin)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and PI.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after this compound treatment by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of the cell cycle distribution of this compound-treated cells using PI staining and flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Tiformin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Mitochondrial Complex I Mitochondrial Complex I This compound->Mitochondrial Complex I Inhibits AMPK AMPK Mitochondrial Complex I->AMPK Activates (via increased AMP/ATP ratio) mTORC1 mTORC1 AMPK->mTORC1 Inhibits JNK/p38 MAPK JNK/p38 MAPK AMPK->JNK/p38 MAPK Activates Cell Cycle Arrest Cell Cycle Arrest AMPK->Cell Cycle Arrest Promotes Inhibition of Protein Synthesis Inhibition of Protein Synthesis mTORC1->Inhibition of Protein Synthesis Leads to Apoptosis Apoptosis JNK/p38 MAPK->Apoptosis Promotes

Caption: this compound's core signaling pathways.

Troubleshooting_Workflow Start Start Unexpected Cytotoxicity Observed Unexpected Cytotoxicity Observed Start->Unexpected Cytotoxicity Observed Verify this compound Concentration Verify this compound Concentration Unexpected Cytotoxicity Observed->Verify this compound Concentration Review Cell Culture Conditions Review Cell Culture Conditions Verify this compound Concentration->Review Cell Culture Conditions Concentration Correct Recalculate and Prepare Fresh Stock Recalculate and Prepare Fresh Stock Verify this compound Concentration->Recalculate and Prepare Fresh Stock Error Found Check for Contamination Check for Contamination Review Cell Culture Conditions->Check for Contamination Conditions Optimal Adjust Glucose Levels Adjust Glucose Levels Review Cell Culture Conditions->Adjust Glucose Levels Suboptimal Investigate Cell Death Mechanism Investigate Cell Death Mechanism Check for Contamination->Investigate Cell Death Mechanism No Contamination Discard Culture, Use Aseptic Technique Discard Culture, Use Aseptic Technique Check for Contamination->Discard Culture, Use Aseptic Technique Contamination Present Consult Literature for Cell Line Sensitivity Consult Literature for Cell Line Sensitivity Investigate Cell Death Mechanism->Consult Literature for Cell Line Sensitivity Perform Dose-Response Experiment Perform Dose-Response Experiment Consult Literature for Cell Line Sensitivity->Perform Dose-Response Experiment End End Perform Dose-Response Experiment->End

Caption: A workflow for troubleshooting unexpected cytotoxicity.

Logical_Decision_Tree High Cytotoxicity High Cytotoxicity Is this compound concentration correct? Is this compound concentration correct? High Cytotoxicity->Is this compound concentration correct? Are culture conditions optimal (e.g., glucose)? Are culture conditions optimal (e.g., glucose)? Is this compound concentration correct?->Are culture conditions optimal (e.g., glucose)? Yes Correct concentration and re-test Correct concentration and re-test Is this compound concentration correct?->Correct concentration and re-test No Is the cell line known to be highly sensitive? Is the cell line known to be highly sensitive? Are culture conditions optimal (e.g., glucose)?->Is the cell line known to be highly sensitive? Yes Optimize culture medium and re-test Optimize culture medium and re-test Are culture conditions optimal (e.g., glucose)?->Optimize culture medium and re-test No Is there evidence of apoptosis? Is there evidence of apoptosis? Is the cell line known to be highly sensitive?->Is there evidence of apoptosis? Yes Perform dose-response to find optimal range Perform dose-response to find optimal range Is the cell line known to be highly sensitive?->Perform dose-response to find optimal range No Investigate other cell death mechanisms Investigate other cell death mechanisms Is there evidence of apoptosis?->Investigate other cell death mechanisms No Cytotoxicity is likely apoptosis-mediated Cytotoxicity is likely apoptosis-mediated Is there evidence of apoptosis?->Cytotoxicity is likely apoptosis-mediated Yes

Caption: A decision tree for identifying the root cause of cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Tiformin and Metformin on Glucose Uptake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of action of antihyperglycemic agents is paramount. This guide provides a comparative analysis of Tiformin and metformin on glucose uptake, supported by available experimental data. While both are biguanides, the wealth of research on metformin far surpasses that of this compound, limiting a direct, data-rich comparison. This document will present the known information on both compounds and offer a comprehensive overview of the well-documented effects of metformin on glucose transport.

Introduction to this compound and Metformin

This compound, also known as 4-guanidinobutanamide, is a biguanide compound that has been identified as an antihyperglycemic agent. Its mechanism of action is reported to be similar to other biguanides, primarily by decreasing hepatic glucose production, reducing intestinal absorption of glucose, and improving insulin sensitivity through enhanced peripheral glucose uptake. However, detailed, publicly available preclinical and clinical studies specifically quantifying its effects on glucose uptake are scarce.

Metformin, on the other hand, is one of the most widely prescribed first-line medications for type 2 diabetes worldwide.[1] Its effects on glucose metabolism have been extensively studied for decades, providing a robust body of evidence regarding its mechanisms of action.[2][3][4]

Due to the limited availability of specific experimental data for this compound, this guide will focus on a detailed exposition of metformin's impact on glucose uptake, with the understanding that this compound is presumed to share some of these mechanistic characteristics.

Metformin's Multifaceted Impact on Glucose Uptake

Metformin's primary therapeutic effect of lowering blood glucose is achieved through two main mechanisms: the suppression of hepatic gluconeogenesis and the enhancement of glucose uptake in peripheral tissues, predominantly skeletal muscle.[5]

Key Signaling Pathways Activated by Metformin

Metformin's influence on glucose uptake is mediated by a complex interplay of signaling pathways, with the activation of AMP-activated protein kinase (AMPK) being a central, though not exclusive, mechanism.

  • AMPK-Dependent Pathway: Metformin is known to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This change in cellular energy status activates AMPK. Activated AMPK, in turn, promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue, thereby facilitating glucose entry into the cells.[6]

  • AMPK-Independent Pathways: Emerging evidence suggests that metformin can also enhance glucose uptake through mechanisms independent of AMPK. One such pathway involves the inhibition of the lipid phosphatase SHIP2 (SH2-containing inositol 5'-phosphatase 2). By reducing SHIP2 activity, metformin helps to maintain the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule in the insulin signaling pathway, which ultimately promotes GLUT4 translocation and glucose uptake.

The following diagram illustrates the primary signaling pathways involved in metformin-stimulated glucose uptake.

Metformin_Signaling Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits SHIP2 SHIP2 Metformin->SHIP2 inhibits AMPK AMPK Mitochondria->AMPK activates GLUT4_vesicles GLUT4 Vesicles AMPK->GLUT4_vesicles promotes GLUT4_translocation GLUT4 Translocation to Plasma Membrane SHIP2->GLUT4_translocation inhibits GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Metformin's signaling pathways for glucose uptake.

Quantitative Data on Metformin's Effect on Glucose Uptake

Numerous in vitro and in vivo studies have quantified the impact of metformin on glucose uptake in various cell types and tissues. The following table summarizes key findings from selected studies.

Cell/Tissue TypeMetformin ConcentrationIncubation TimeFold Increase in Glucose Uptake (vs. Basal)Reference
Human Adipocytes1mM24h2.3 ± 0.2[6]
Rat Heart Muscle Cells5mM180 min8- to 12-fold[7]
L6 Myotubes2mM16h> 2-fold

Experimental Protocols for Key Experiments

Measurement of Glucose Uptake in Cultured Cells

A common method to assess the effect of compounds like metformin on glucose uptake in vitro involves the use of radiolabeled glucose analogs, such as 2-deoxy-D-[³H]glucose.

Objective: To quantify the rate of glucose uptake in cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in the presence and absence of metformin.

Materials:

  • Cultured cells differentiated into myotubes or adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Unlabeled 2-deoxy-D-glucose

  • Metformin solution

  • Insulin solution (for comparison/co-treatment)

  • Cytochalasin B (an inhibitor of glucose transport)

  • Scintillation counter and vials

  • Cell lysis buffer

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate cells to the desired phenotype (e.g., myotubes or adipocytes) in appropriate multi-well plates.

  • Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) to establish a basal state.

  • Pre-incubation with Metformin: Incubate the cells with metformin at the desired concentration and for the specified duration. Include control wells with vehicle only.

  • Glucose Uptake Assay:

    • Wash the cells with KRH buffer.

    • Add KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.

    • To determine non-specific uptake, include wells treated with cytochalasin B.

    • Incubate for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of the cell lysate.

    • Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells) from the total uptake.

    • Express the results as fold change relative to the basal (vehicle-treated) condition.

The following diagram outlines the general workflow for a cell-based glucose uptake assay.

Glucose_Uptake_Workflow start Differentiated Cells in Multi-well Plate serum_starve Serum Starvation start->serum_starve pre_incubation Pre-incubation with Metformin or Vehicle serum_starve->pre_incubation wash1 Wash with KRH Buffer pre_incubation->wash1 add_radiolabel Add KRH with 2-deoxy-D-[³H]glucose wash1->add_radiolabel incubation Short Incubation (5-10 min) add_radiolabel->incubation wash2 Wash with ice-cold KRH Buffer incubation->wash2 lysis Cell Lysis wash2->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis scintillation->analysis

References

Cross-validation of Tiformin's efficacy in different diabetic mouse strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Guide

Metformin, a cornerstone in the management of type 2 diabetes, demonstrates varied efficacy across different preclinical models of the disease. Understanding its performance in various diabetic mouse strains is crucial for translational research and the development of novel therapeutics. This guide provides a comparative analysis of Metformin's effectiveness in commonly used diabetic mouse models, supported by experimental data and detailed protocols.

Efficacy of Metformin Across Different Diabetic Mouse Strains

The therapeutic effects of Metformin on key diabetic parameters vary depending on the underlying pathophysiology of the mouse model. This section summarizes the quantitative outcomes of Metformin treatment in High-Fat Diet (HFD)-induced obese mice (a model for diet-induced type 2 diabetes), db/db mice (a genetic model of obesity and type 2 diabetes), and Non-obese Diabetic (NOD) mice (a model for type 1 autoimmune diabetes).

High-Fat Diet (HFD)-Induced Diabetic Mice

HFD-fed C57BL/6J mice are a widely used model that mimics the development of obesity and insulin resistance seen in human type 2 diabetes.

Summary of Metformin Efficacy in HFD-Induced Diabetic Mice

ParameterControl (HFD)Metformin-Treated (HFD)Percentage ChangeReference
Body Weight GainSignificant IncreaseDecelerated GainReduction in Weight Gain[1]
Fasting Blood GlucoseElevatedReduced to near control levelsSignificant Reduction[1][2][3]
Glucose ToleranceImpairedSignificantly ImprovedImprovement[1][3]
Insulin Resistance (HOMA-IR)IncreasedSignificantly ImprovedImprovement[2]
Plasma InsulinHyperinsulinemiaMarkedly ImprovedReduction[4]
Total CholesterolElevatedSignificantly LowerReduction[5]
TriglyceridesElevatedSignificantly LowerReduction[5]
db/db Mice

The db/db mouse has a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.

Summary of Metformin Efficacy in db/db Mice

ParameterControl (db/db)Metformin-Treated (db/db)Percentage ChangeReference
Fasting Blood Glucose~541.65 mg/dL~304.35 mg/dL~43.8% Reduction[6]
Plasma InsulinHyperinsulinemiaImproved (Reduced)Reduction[7][8]
Body WeightObeseInhibition of further gainAttenuation of Weight Gain[7]
HbA1cElevatedDecreasedReduction[8]
Non-obese Diabetic (NOD) Mice

NOD mice spontaneously develop autoimmune (type 1) diabetes due to the destruction of insulin-producing beta cells.

Summary of Metformin Efficacy in NOD Mice

ParameterControl (NOD)Metformin-Treated (NOD)OutcomeReference
Diabetes IncidenceHighSimilar to controlNo significant alteration[9]
InsulitisPresentNo significant differenceNo significant alteration[9]

Note: The efficacy of Metformin in NOD mice appears to be limited in preventing the onset of autoimmune diabetes. The primary mechanism of Metformin is to improve insulin sensitivity and reduce hepatic glucose production, which is more relevant to the pathophysiology of type 2 diabetes.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. The following are representative protocols for inducing diabetes and administering Metformin in the discussed mouse models.

High-Fat Diet (HFD)-Induced Diabetes Model
  • Animal Strain: C57BL/6J mice, typically male, 5-6 weeks old.[4][10]

  • Diet: Fed a high-fat diet (e.g., 60% of calories from fat) for a period of 8-14 weeks to induce obesity and insulin resistance.[5][10]

  • Metformin Administration:

    • Dosage: Common dosages range from 150 mg/kg to 250 mg/kg body weight per day.[10][11]

    • Route: Administered via oral gavage or in the drinking water.[3][10]

    • Duration: Treatment duration can vary from 4 to 14 weeks.[3]

  • Key Measurements: Body weight, fasting blood glucose, glucose tolerance tests (GTT), and insulin tolerance tests (ITT) are monitored regularly.[10]

db/db Mouse Model
  • Animal Strain: Male db/db mice on a C57BL/KsJ genetic background.[7]

  • Age of Treatment: Treatment is often initiated around 9 weeks of age when diabetes is established.[7]

  • Metformin Administration:

    • Dosage: A common dosage is 150 mg/kg/day or 200 mg/kg twice a day.[6][8]

    • Route: Typically administered by oral gavage.[8]

    • Duration: Studies often involve treatment for 4 weeks or longer.[7]

  • Key Measurements: Fasting blood glucose, serum insulin, body weight, and HbA1c levels are measured.[7][8]

Streptozotocin (STZ)-Induced Diabetes Model (for comparison)

While not a primary focus of this comparison, the STZ model is a common method to induce hyperglycemia by chemically destroying pancreatic beta cells, mimicking aspects of type 1 diabetes.

  • Animal Strain: C57BL/6 mice.[12]

  • Induction: Multiple low doses of STZ (e.g., 60 mg/kg/day for 5 consecutive days) are administered intraperitoneally.[12]

  • Metformin Administration:

    • Dosage: A typical dose is 250 mg/kg/day.[12]

    • Route: Administered by oral gavage.[12]

    • Duration: Treatment may last for several weeks.[12]

  • Key Measurements: Blood glucose, body weight, and pancreatic insulin levels are assessed.[12]

Visualizing Metformin's Mechanism of Action

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Experimental Workflow for Assessing Metformin Efficacy

experimental_workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis start Select Mouse Strain (e.g., C57BL/6J, db/db) induction Induce Diabetes (e.g., High-Fat Diet) start->induction grouping Randomize into Groups (Control, Metformin) induction->grouping treatment Administer Metformin (e.g., Oral Gavage) grouping->treatment monitoring Monitor Body Weight & Food/Water Intake treatment->monitoring gtt_itt Perform GTT & ITT monitoring->gtt_itt blood_collection Collect Blood Samples gtt_itt->blood_collection biochemical Measure Glucose, Insulin, Lipids blood_collection->biochemical tissue Harvest Tissues (Liver, Muscle, Adipose) blood_collection->tissue molecular Molecular Analysis (e.g., Western Blot for p-AMPK) tissue->molecular metformin_pathway cluster_liver Liver cluster_muscle Skeletal Muscle cluster_intestine Intestine metformin_liver Metformin ampk_liver AMPK Activation metformin_liver->ampk_liver gluco Gluconeogenesis (Glucose Production) ampk_liver->gluco Inhibits lipo Lipogenesis (Fat Synthesis) ampk_liver->lipo Inhibits blood_glucose Decreased Blood Glucose gluco->blood_glucose insulin_sensitivity Increased Insulin Sensitivity lipo->insulin_sensitivity metformin_muscle Metformin ampk_muscle AMPK Activation metformin_muscle->ampk_muscle glucose_uptake Glucose Uptake (via GLUT4) ampk_muscle->glucose_uptake Increases glucose_uptake->blood_glucose glucose_uptake->insulin_sensitivity metformin_gut Metformin glucose_abs Glucose Absorption metformin_gut->glucose_abs Decreases glp1 GLP-1 Secretion metformin_gut->glp1 Increases glucose_abs->blood_glucose glp1->insulin_sensitivity

References

Replicating Tiformin's Longevity Blueprint: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of published findings on the longevity pathways affected by Metformin, a drug with similar mechanisms to the hypothetical Tiformin. This document synthesizes quantitative data, details experimental protocols, and visualizes key biological processes to facilitate the replication and extension of these important findings.

Comparative Analysis of Longevity-Promoting Compounds

The following tables summarize the quantitative effects of Metformin and its alternatives, Rapamycin and Resveratrol, on key longevity pathways and lifespan in the model organism Caenorhabditis elegans.

CompoundOrganism/Cell LineConcentrationOutcomePercent Change/Fold ChangeCitation
MetforminC. elegans50 mMMean Lifespan Extension~40%[1]
MetforminC. elegans25 mMMean Lifespan Extension18%[2]
MetforminC. elegans50 mMMean Lifespan Extension36%[2]
MetforminC. elegans70 mMMean Lifespan Extension41%[2]
MetforminC. elegans25 mMMedian Lifespan Extension30%[3]
MetforminC. elegans50 mMMedian Lifespan Extension30%[3]
MetforminRat Hepatocytes500 µMAMPK Activation1.6-fold
MetforminHuman Hepatocytes500 µMAMPK Activation4.72-fold (472%)[4]
RapamycinC. elegans2x optimal doseMean Lifespan Extensionup to 21.9%[5]
RapamycinC. elegans-Mean Lifespan Extension8% - 50%[5]
ResveratrolC. elegans5 µMMean Lifespan Extension3.6%[6]
ResveratrolC. elegans100 µMMean Lifespan Extension22.2%
ResveratrolC. elegans500 µMMean Lifespan Extension23.7%[7]
ResveratrolC. elegans1000 µMMean Lifespan Extension30.4%[7]
ResveratrolMouse iBAT SVCs-p-AMPKα level1.3-fold[8]
ResveratrolMouse iBAT-p-AMPKα level2.4-fold[8]

Key Signaling Pathways in Longevity

The effects of Metformin and its alternatives on longevity are primarily mediated through the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (mTOR) signaling pathways.

AMPK Activation Pathway

AMPK is a crucial energy sensor in cells. Its activation, often triggered by a high AMP:ATP ratio, initiates a cascade of events that promote catabolism and inhibit anabolic processes, contributing to cellular stress resistance and longevity.

AMPK_Activation Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I inhibits ATP_Production ATP Production Mitochondrial_Complex_I->ATP_Production reduces AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates Longevity_Pathways Downstream Longevity Pathways AMPK->Longevity_Pathways activates

Metformin activates AMPK by inhibiting mitochondrial complex I, leading to an increased AMP/ATP ratio.

mTOR Inhibition Pathway

The mTOR pathway is a central regulator of cell growth and proliferation. Inhibition of mTOR, particularly the mTORC1 complex, is a well-established mechanism for extending lifespan in various organisms. Metformin indirectly inhibits mTORC1 through the activation of AMPK.

mTOR_Inhibition Metformin Metformin AMPK AMPK Metformin->AMPK activates TSC1_TSC2 TSC1/TSC2 Complex AMPK->TSC1_TSC2 activates Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Metformin's activation of AMPK leads to the inhibition of mTORC1, promoting autophagy and reducing protein synthesis.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.

Western Blotting for AMPK Activation

This protocol is a generalized procedure for detecting the activation of AMPK via Western blotting.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Protein Extraction: Lyse cells in RIPA buffer. B 2. Protein Quantification: Determine protein concentration (e.g., BCA assay). A->B C 3. SDS-PAGE: Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer: Transfer proteins to a nitrocellulose membrane. C->D E 5. Blocking: Incubate membrane in 5% non-fat milk to block non-specific binding. D->E F 6. Primary Antibody Incubation: Incubate with primary antibodies for p-AMPK and total AMPK overnight at 4°C. E->F G 7. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies. F->G H 8. Detection: Visualize bands using a chemiluminescence detection system. G->H I 9. Analysis: Quantify band intensity and normalize p-AMPK to total AMPK. H->I

Workflow for Western blot analysis of AMPK activation.

Detailed Steps:

  • Protein Extraction: Cells are lysed using RIPA buffer, and protein concentration is determined.[9][10]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel and transferred to a nitrocellulose membrane.[9][10]

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][11]

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.[11] The intensity of the bands is quantified, and the p-AMPK signal is normalized to the total AMPK signal to determine the fold change in activation.[10]

Quantitative PCR (qPCR) for mTOR Inhibition

This protocol outlines the steps for measuring changes in the expression of mTOR pathway-related genes.

Detailed Steps:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template.

  • qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with specific primers for target genes (e.g., mTOR, S6K1) and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the reference gene.[12]

C. elegans Lifespan Assay

This is a standard protocol for assessing the effect of compounds on the lifespan of the nematode C. elegans.[13][14][15]

Lifespan_Assay_Workflow cluster_protocol C. elegans Lifespan Assay A 1. Synchronization: Obtain an age-synchronized population of L1 larvae. B 2. Treatment Plates: Prepare NGM plates seeded with E. coli and containing the test compound. A->B C 3. Transfer: Transfer L4 larvae to the treatment plates. B->C D 4. Scoring: Score worms as alive or dead every 1-2 days by gentle prodding. C->D E 5. Transfer: Transfer worms to fresh plates every few days to separate them from progeny. D->E F 6. Data Analysis: Generate survival curves and perform statistical analysis (e.g., log-rank test). E->F

Workflow for a standard C. elegans lifespan assay.

Detailed Steps:

  • Synchronization: A population of age-synchronized L1 larvae is obtained by bleaching gravid adult worms.[16]

  • Plate Preparation: Nematode Growth Medium (NGM) plates are prepared and seeded with a lawn of E. coli OP50 as a food source. The test compound (Metformin, Rapamycin, or Resveratrol) is added to the media at the desired concentration.[17]

  • Worm Culture: Synchronized L4 larvae are transferred to the treatment and control plates.[13]

  • Lifespan Scoring: Starting from day 1 of adulthood, the worms are scored daily or every other day for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[18]

  • Data Analysis: Survival curves are generated, and statistical analysis, such as the log-rank test, is used to determine if there is a significant difference in lifespan between the treated and control groups.[16] To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (FUDR) can be added to the plates to induce sterility.[15]

References

Tiformin vs. phenformin: a comparative study on mitochondrial toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Mitochondrial Toxicity: Tiformin vs. Phenformin

A note on this compound: Direct comparative studies on the mitochondrial toxicity of this compound are scarce in publicly available literature. Therefore, this guide will draw comparisons between the extensively studied biguanide, metformin, and phenformin. This compound and metformin share a closer structural similarity than this compound and phenformin, making metformin a reasonable, albeit imperfect, proxy for understanding the potential mitochondrial effects of this compound.

Introduction

This compound and phenformin belong to the biguanide class of drugs, historically used as oral antihyperglycemic agents.[1] While effective in lowering blood glucose, concerns over mitochondrial toxicity, particularly the risk of lactic acidosis, have limited their clinical use, leading to the withdrawal of phenformin from many markets.[2] This guide provides a comparative analysis of the mitochondrial toxicity of these compounds, with a focus on their effects on mitochondrial complex I, cellular respiration, and lactate production.

Data Presentation

The following table summarizes the key quantitative data on the mitochondrial toxicity of phenformin and metformin (as a proxy for this compound).

ParameterPhenforminMetformin (this compound Proxy)Reference(s)
Chemical Structure Imidodicarbonimidic diamide, N-(2-phenylethyl)-Imidodicarbonimidic diamide, N,N-dimethyl-[3][4]
Mitochondrial Complex I Inhibition (IC50) Approximately 20-fold more potent than metformin0.45 mM (in peripheral blood mononuclear cells), 1.2 mM (in platelets), 1.1 mM (in pancreatic cancer cells), ~20 mM (in isolated complex I)[5][6][7]
Effect on Mitochondrial Oxygen Consumption Potent, dose- and time-dependent inhibition. Complete inhibition observed at 0.25 mM in SH-SY5Y cells.Dose-dependent inhibition of Complex I-dependent respiration.[8][9]
Lactate Production Induces a metabolic shift to glycolysis, leading to increased lactate production.Increases lactate production in a dose-dependent manner, particularly at concentrations of 1 mM and higher.[5][10]

Signaling Pathway of Biguanide-Induced Mitochondrial Toxicity

Biguanides exert their mitochondrial toxicity primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping across the inner mitochondrial membrane and consequently, a reduction in ATP synthesis. The cellular energy deficit is compensated by an upregulation of glycolysis, resulting in increased production of pyruvate, which is then converted to lactate, contributing to the risk of lactic acidosis.

G cluster_0 Mitochondrion cluster_1 Cytosol Complex_I Mitochondrial Complex I ETC Electron Transport Chain Complex_I->ETC e- flow ATP ATP Complex_I->ATP Decreased Production ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Synthase->ATP Synthesis AMPK AMPK Activation ATP->AMPK Increased AMP/ATP Ratio Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Glycolysis->Lactate Increased Flux Pyruvate->Lactate Anaerobic Metabolism Biguanides Phenformin / this compound Biguanides->Complex_I Inhibition

Caption: Signaling pathway of biguanide mitochondrial toxicity.

Experimental Protocols

Assessment of Mitochondrial Respiration using High-Resolution Respirometry

This method measures the oxygen consumption rate (OCR) in intact or permeabilized cells to assess mitochondrial function.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or platelets from whole blood using density gradient centrifugation. Wash and resuspend cells in a suitable respiration medium (e.g., MiR05).

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k). Calibrate the oxygen sensors according to the manufacturer's instructions.

  • Assay Protocol:

    • Add a known number of cells to the respirometer chambers.

    • Record the basal respiration (ROUTINE).

    • Sequentially add substrates and inhibitors to assess different respiratory states:

      • Complex I-linked respiration: Add pyruvate, malate, and glutamate.

      • ADP-stimulated respiration (OXPHOS capacity): Add ADP.

      • LEAK respiration: Add oligomycin to inhibit ATP synthase.

      • Electron transport system (ETS) capacity: Titrate an uncoupler like FCCP to achieve maximum respiration.

      • Complex II-linked respiration: Add rotenone (to inhibit Complex I) and succinate.

      • Non-mitochondrial respiration: Add antimycin A (to inhibit Complex III).

    • To assess the direct effect of the drugs, incubate cells with varying concentrations of this compound or phenformin prior to and during the respirometry measurements.

Analysis of Cellular Bioenergetics with a Seahorse XF Analyzer

The Seahorse XF Analyzer measures OCR and extracellular acidification rate (ECAR) in real-time to provide a profile of cellular metabolism.

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Assay Preparation: The day before the assay, hydrate the sensor cartridge with XF Calibrant. On the day of the assay, replace the culture medium with XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

  • Mito Stress Test Protocol:

    • Load the injector ports of the sensor cartridge with the following compounds:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (uncoupler)

      • Port C: Rotenone and Antimycin A (Complex I and III inhibitors)

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • The instrument will measure basal OCR and ECAR, and then sequentially inject the compounds to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • To test the effects of this compound and phenformin, pre-treat the cells with the compounds for a specified duration before the assay.

Mitochondrial Complex I Activity Assay

This spectrophotometric assay measures the activity of isolated mitochondrial Complex I.

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.

  • Protocol:

    • In a microplate, add the isolated mitochondria to an assay buffer containing antimycin A (to inhibit Complex III) and a ubiquinone analog (e.g., Coenzyme Q1).

    • To determine the specific activity of Complex I, prepare parallel wells with the Complex I inhibitor rotenone.

    • Initiate the reaction by adding NADH.

    • Measure the change in absorbance at 340 nm over time.

    • The Complex I-specific activity is calculated as the difference between the rates in the absence and presence of rotenone.

    • The inhibitory effects of this compound and phenformin can be determined by adding various concentrations of the drugs to the reaction mixture.

Experimental Workflow for Assessing Mitochondrial Toxicity

The following diagram outlines a typical workflow for comparing the mitochondrial toxicity of two compounds.

G Start Start: Select Cell Line and Compounds Cell_Culture Cell Culture and Treatment with this compound/Phenformin Start->Cell_Culture Mito_Isolation Mitochondrial Isolation (Optional) Cell_Culture->Mito_Isolation Respirometry High-Resolution Respirometry (Oxygen Consumption) Cell_Culture->Respirometry Seahorse Seahorse XF Analysis (OCR & ECAR) Cell_Culture->Seahorse Complex_I_Assay Complex I Activity Assay Mito_Isolation->Complex_I_Assay Data_Analysis Data Analysis and Comparison (IC50, % Inhibition, etc.) Respirometry->Data_Analysis Seahorse->Data_Analysis Complex_I_Assay->Data_Analysis Conclusion Conclusion on Comparative Mitochondrial Toxicity Data_Analysis->Conclusion

Caption: Experimental workflow for mitochondrial toxicity assessment.

Conclusion

References

Comparative transcriptomics of cells treated with Tiformin versus metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin is a first-line therapeutic agent for type 2 diabetes and has garnered significant interest for its potential anticancer properties.[1] As a member of the biguanide class of drugs, its primary mechanism of action involves the reduction of hepatic glucose production and the improvement of insulin sensitivity.[1][2] While other biguanides like Tiformin (4-guanidinobutanamide) and phenformin exist, the vast majority of transcriptomic research has focused on metformin. This compound is known to be an oral hypoglycemic agent with a similar mechanism to metformin, however, to date, there is a notable lack of publicly available transcriptomic data for a direct comparative analysis.[2] This guide, therefore, provides a comprehensive overview of the transcriptomic effects of metformin, offering valuable insights for researchers in drug development and cellular biology.

Metformin's Impact on the Cellular Transcriptome

Metformin induces significant changes in the transcriptomic landscape of cells, influencing a variety of cellular processes. These changes are often mediated by the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][3] However, AMPK-independent mechanisms have also been identified.[3] Transcriptomic studies, primarily using RNA sequencing (RNA-seq), have been instrumental in elucidating the molecular pathways affected by metformin in various cell types, including cancer cells and hepatocytes.

Key Differentially Expressed Genes

Metformin treatment leads to the differential expression of a multitude of genes involved in critical cellular functions. The tables below summarize some of the key upregulated and downregulated genes observed in various studies.

Table 1: Key Upregulated Genes in Response to Metformin Treatment

GeneFunctionCell Type/Context
DDIT4 DNA damage-inducible transcript 4; involved in mTOR signalingCancer cell lines
CHD2 Chromodomain Helicase DNA Binding Protein 2; involved in chromatin remodelingCancer cell lines
ERN1 Endoplasmic Reticulum To Nucleus Signaling 1; involved in the unfolded protein responseCancer cell lines
GDF15 Growth Differentiation Factor 15; associated with cell stress responsesCancer cell lines
IRS2 Insulin Receptor Substrate 2; involved in insulin signalingBlood cells of metformin responders

Table 2: Key Downregulated Genes in Response to Metformin Treatment

GeneFunctionCell Type/Context
ARRDC4 Arrestin Domain Containing 4Cancer cell lines
TXNIP Thioredoxin Interacting ProteinCancer cell lines
G6pc Glucose-6-Phosphatase Catalytic Subunit; involved in gluconeogenesisLiver cells
Genes in cholesterol biosynthesis pathways Involved in the synthesis of cholesterolCancer cell lines
Genes related to cell cycle progression Regulate the cell division cycleCancer cell lines

Signaling Pathways Modulated by Metformin

Transcriptomic analyses have revealed that metformin modulates several key signaling pathways, contributing to its therapeutic effects.

Table 3: Key Signaling Pathways Affected by Metformin

Signaling PathwayEffect of MetforminKey Associated Genes
AMPK Signaling Pathway ActivationPRKAA1, PRKAB1, PRKAG1
mTOR Signaling Pathway InhibitionMTOR, RPTOR, RICTOR
Insulin Signaling Pathway SensitizationIRS1, IRS2, PIK3CA, AKT1
Cell Cycle Regulation Arrest at G1/G0 phaseCCND1, CDK4, CDKN1A
Cholesterol Biosynthesis DownregulationHMGCR, MVD, SQLE
Inflammatory Pathways SuppressionNFKB1, RELA, TNF

Experimental Protocols

The following provides a generalized experimental protocol for analyzing the transcriptomic effects of metformin on cells using RNA sequencing.

Experimental Protocol: RNA Sequencing of Metformin-Treated Cells

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., cancer cell line, primary hepatocytes) under standard conditions.

    • Treat the cells with a predetermined concentration of metformin (or a vehicle control) for a specific duration (e.g., 24, 48 hours).

    • Ensure biological replicates for each treatment condition.

  • RNA Extraction:

    • Harvest the cells and lyse them using a suitable lysis buffer.

    • Extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation:

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

    • Assess the quality and quantity of the prepared library.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads (e.g., using FastQC).

    • Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantify gene expression levels (e.g., using featureCounts or Salmon).

    • Perform differential gene expression analysis between metformin-treated and control samples (e.g., using DESeq2 or edgeR).

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.

Visualizations

Experimental Workflow for Transcriptomic Analysis

experimental_workflow cell_culture Cell Culture & Metformin Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Data Analysis sequencing->data_analysis dge Differential Gene Expression data_analysis->dge pathway_analysis Pathway & GO Analysis dge->pathway_analysis

Caption: A generalized workflow for a transcriptomic study investigating the effects of metformin.

Metformin's Effect on the AMPK/mTOR Signaling Pathway

metformin_pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: Metformin activates AMPK, which in turn inhibits the mTORC1 signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling Tiformin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific safety protocols for Tiformin is limited. The following guidance is based on best practices for handling similar chemical compounds, primarily Metformin, a structurally related biguanide. Researchers should always consult a comprehensive, substance-specific Safety Data Sheet (SDS) if available and perform a thorough risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures for safe handling, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the hazard profile of analogous compounds.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy gloves when handling potentially hazardous drugs.
Eyes Safety glasses or gogglesShould provide a complete seal around the eyes.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a risk of splashes or aerosol generation.
Body Laboratory coat or gownA disposable, fluid-resistant gown is preferred.
Respiratory NIOSH-approved respiratorRequired when handling powders outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.

Operational Plan for Handling this compound

A systematic approach to handling this compound in a laboratory setting is crucial to maintain a safe working environment.

Workflow for Safe Handling of this compound

Operational Workflow for this compound Handling prep Preparation & PPE weigh Weighing & Aliquoting prep->weigh Proceed to handling dissolve Dissolution weigh->dissolve Transfer solid exp Experimental Use dissolve->exp Use in experiment cleanup Decontamination exp->cleanup Post-experiment dispose Waste Disposal cleanup->dispose Segregate waste This compound Waste Disposal Pathway solid_waste Solid this compound Waste collection Segregated Hazardous Waste Collection solid_waste->collection liquid_waste Liquid this compound Waste liquid_waste->collection ppe_waste Contaminated PPE ppe_waste->collection sharps_waste Contaminated Sharps sharps_waste->collection disposal Licensed Waste Disposal Service collection->disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiformin
Reactant of Route 2
Tiformin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.